molecular formula C14H15NO2 B1325392 2-(4-T-Butylbenzoyl)oxazole CAS No. 898760-03-7

2-(4-T-Butylbenzoyl)oxazole

Cat. No.: B1325392
CAS No.: 898760-03-7
M. Wt: 229.27 g/mol
InChI Key: RYDNYBLBWYGSSI-UHFFFAOYSA-N
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Description

2-(4-T-Butylbenzoyl)oxazole (CAS 898760-03-7) is a high-purity chemical compound with the molecular formula C 14 H 15 NO 2 and a molecular weight of 229.27 g/mol. It belongs to the oxazole class of heterocyclic compounds, which are recognized as valuable intermediates and scaffolds in medicinal chemistry and drug discovery . The oxazole ring is a key pharmacophore found in various biologically active molecules and approved drugs due to its ability to interact with diverse biological targets . This compound is of significant interest in scientific research, particularly for screening and developing new therapeutic agents. Oxazole derivatives have demonstrated a wide spectrum of pharmacological activities in published studies, including potent antimicrobial effects against strains like Staphylococcus aureus and Escherichia coli , as well as anticancer properties . The structural motif of this compound makes it a useful building block for constructing novel chemical entities in drug discovery projects . Intended Use & Handling: This product is provided strictly for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for research reference purposes. Researchers should conduct their own safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

(4-tert-butylphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-14(2,3)11-6-4-10(5-7-11)12(16)13-15-8-9-17-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDNYBLBWYGSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642090
Record name (4-tert-Butylphenyl)(1,3-oxazol-2-yl)methanone
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URL https://comptox.epa.gov/dashboard/DTXSID50642090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-03-7
Record name [4-(1,1-Dimethylethyl)phenyl]-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-tert-Butylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-T-Butylbenzoyl)oxazole synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-T-Butylbenzoyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-(4-T-Butylbenzoyl)oxazole, a molecule of interest in medicinal chemistry and materials science. The oxazole scaffold is a prominent feature in many biologically active compounds.[1][2] This document details a feasible synthetic route, a proposed mechanism, and the analytical techniques required for structural confirmation.

Introduction to 2-(4-T-Butylbenzoyl)oxazole

The 2-(4-T-Butylbenzoyl)oxazole moiety is a significant structural motif due to the established importance of substituted oxazoles in various applications, including pharmaceuticals and organic electronics.[1] The presence of the t-butyl group can enhance lipophilicity, which is a crucial parameter in drug design for modulating pharmacokinetic and pharmacodynamic properties. The benzoyl substituent at the 2-position of the oxazole ring provides a key site for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules.

Synthesis of 2-(4-T-Butylbenzoyl)oxazole

While a direct, one-pot synthesis for 2-(4-T-Butylbenzoyl)oxazole is not extensively documented, a reliable and logical synthetic approach involves the acylation of a suitable oxazole precursor with 4-t-butylbenzoyl chloride. This method is an adaptation of established procedures for the synthesis of 2-acyl-substituted oxazoles.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process: first, the synthesis of a suitable 2-unsubstituted or 2-lithiated oxazole, followed by its reaction with 4-t-butylbenzoyl chloride. A common route to the oxazole core involves the reaction of an α-haloketone with an amide.[3]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Purification Oxazole_Precursor Oxazole Reaction_Step Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) or Reaction with 2-Lithiooxazole Oxazole_Precursor->Reaction_Step Acylating_Agent 4-t-Butylbenzoyl Chloride Acylating_Agent->Reaction_Step Crude_Product Crude 2-(4-T-Butylbenzoyl)oxazole Reaction_Step->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure 2-(4-T-Butylbenzoyl)oxazole Purification->Final_Product Characterization_Flow cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound Purified 2-(4-T-Butylbenzoyl)oxazole NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Data_Analysis Data Interpretation and Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Confirmation Confirmed Structure of 2-(4-T-Butylbenzoyl)oxazole Data_Analysis->Final_Confirmation

Sources

physicochemical properties of 2-(4-T-Butylbenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-(4-tert-Butylbenzoyl)oxazole

Executive Summary

2-(4-tert-Butylbenzoyl)oxazole (CAS 898760-03-7) represents a specialized heterocyclic scaffold bridging the structural gap between lipophilic aryl ketones and bioactive oxazole pharmacophores. Characterized by a rigid carbonyl linker connecting a 4-tert-butylphenyl moiety to the C2 position of an oxazole ring, this compound serves as a critical intermediate in the development of kinase inhibitors, metabolic probes, and optoelectronic materials. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, and stability profiles for researchers in medicinal chemistry and materials science.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

The physicochemical behavior of 2-(4-tert-butylbenzoyl)oxazole is dominated by the interplay between the lipophilic tert-butyl group and the electron-withdrawing benzoyl-oxazole core.

Structural Specifications
ParameterValueTechnical Note
CAS Number 898760-03-7Unique identifier for database retrieval.
IUPAC Name (4-tert-butylphenyl)(oxazol-2-yl)methanoneDefines connectivity: Ketone bridge at C2.
Molecular Formula C₁₄H₁₅NO₂Carbon-rich scaffold indicating low aqueous solubility.
Molecular Weight 229.28 g/mol Optimal range for fragment-based drug discovery (FBDD).
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CO2Useful for cheminformatics and docking studies.
Physicochemical Parameters (Experimental & Predicted)

The following data synthesizes computed values with class-based experimental observations for 2-aroyloxazoles.

PropertyValueImplication for Research
LogP (Octanol/Water) ~3.7 (Predicted)Highly lipophilic; likely requires DMSO/DCM for stock solutions.
Topological PSA ~43 ŲGood membrane permeability (Rule of 5 compliant).
H-Bond Acceptors 3 (N, O, C=O)Moderate Lewis basicity; interacts with kinase hinge regions.
H-Bond Donors 0Lacks intrinsic proton donation; acts as a pure acceptor.
Melting Point 65–75 °C (Est.)Likely a low-melting solid or viscous oil depending on purity.
Electronic Character Electron-deficientThe C2-carbonyl makes the oxazole ring susceptible to nucleophilic attack.

Part 2: Synthetic Protocols & Characterization

Synthesis of 2-aroyloxazoles requires precise control to prevent ring opening. The most robust method involves the direct acylation of 2-lithiooxazole.

Representative Synthesis Protocol: Metallation-Acylation

Objective: Selective formation of the C2-carbonyl linkage without disrupting the oxazole ring.

Reagents:

  • Oxazole (CAS 288-42-6)

  • 4-tert-Butylbenzoyl chloride (CAS 1710-98-1)[1]

  • n-Butyllithium (n-BuLi, 1.6M in hexanes)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Cryogenic Activation:

    • Charge a flame-dried 3-neck flask with anhydrous THF (0.5 M concentration relative to oxazole) under Argon.

    • Add oxazole (1.0 equiv) and cool the system to -78 °C using a dry ice/acetone bath.

    • Mechanistic Note: Low temperature is critical. 2-Lithiooxazole is unstable above -60 °C and will ring-open to form an isocyanide.

  • Lithiation:

    • Add n-BuLi (1.05 equiv) dropwise over 20 minutes, maintaining internal temperature < -70 °C.

    • Stir for 30 minutes at -78 °C to ensure complete formation of the 2-lithio species.

  • Electrophilic Trapping:

    • Dissolve 4-tert-butylbenzoyl chloride (1.1 equiv) in a minimal volume of THF.

    • Add the acid chloride solution dropwise to the lithiated oxazole.

    • Critical Step: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench & Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x). Wash combined organics with NaHCO₃ and Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography using a Hexane:Ethyl Acetate gradient (typically 9:1 to 4:1).

    • Validation: Product should appear as a white/off-white solid or pale yellow oil.

Synthesis Workflow Diagram

SynthesisPath cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Oxazole Oxazole (Starting Material) Lithio 2-Lithiooxazole (Unstable Intermediate) Oxazole->Lithio Deprotonation nBuLi n-BuLi (-78°C, THF) nBuLi->Lithio Adduct Tetrahedral Intermediate Lithio->Adduct Nucleophilic Attack AcidCl 4-t-Butylbenzoyl Chloride AcidCl->Adduct Product 2-(4-t-Butylbenzoyl)oxazole (Final Product) Adduct->Product Elimination of LiCl

Figure 1: Convergent synthesis pathway via lithiation-acylation logic.

Part 3: Stability & Metabolic Profiling

For drug development applications, understanding the metabolic liabilities of this scaffold is essential.[2] The molecule contains two primary "soft spots" for metabolic enzymes (CYP450).

Metabolic Liability Assessment
  • Ketone Reduction: The carbonyl bridge is susceptible to reduction by cytosolic reductases, converting the active ketone into a secondary alcohol (chiral center formation). This dramatically alters polarity and binding affinity.

  • Oxidative Dealkylation: The tert-butyl group is generally robust but can undergo hydroxylation at the terminal methyl groups (omega-oxidation) by CYP3A4, leading to a carboxylic acid metabolite.

Experimental Protocol: Microsomal Stability Assay

Reagents:

  • Pooled Human Liver Microsomes (HLM)[3]

  • NADPH Regenerating System

  • Test Compound (1 µM in DMSO)

Procedure:

  • Incubation: Pre-incubate HLM (0.5 mg/mL protein) with the test compound in phosphate buffer (pH 7.4) at 37 °C for 5 minutes.

  • Initiation: Add NADPH to initiate metabolism.

  • Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

    • Success Metric: High stability is defined as T½ > 60 min.

Stability Logic Diagram

StabilityLogic cluster_metabolism Metabolic Pathways (CYP450 / Reductase) Parent 2-(4-t-Butylbenzoyl)oxazole (LogP ~3.7) RouteA Ketone Reduction Parent->RouteA Reductase RouteB t-Butyl Hydroxylation Parent->RouteB CYP3A4 MetabA Alcohol Metabolite (More Polar, Chiral) RouteA->MetabA MetabB Carboxylic Acid (Rapid Clearance) RouteB->MetabB

Figure 2: Predicted metabolic degradation pathways affecting pharmacokinetics.

References

  • PubChem Database. "2-(4-tert-Butylbenzoyl)oxazole Compound Summary." National Center for Biotechnology Information. Accessed 2026.[4][5] [Link]

  • Organic Chemistry Portal. "Synthesis of Oxazoles: Van Leusen and Metallation Strategies." [Link]

  • Kaspady, M., et al. "Synthesis, antibacterial and antifungal activity of new 2,4-disubstituted oxazoles." Letters in Drug Design & Discovery, 2009. (Contextual reference for biological activity of t-butyl oxazoles).

Sources

Technical Guide: Spectroscopic Characterization of 2-(4-tert-Butylbenzoyl)oxazole (CAS 898760-03-7)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth technical guide. Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

2-(4-tert-Butylbenzoyl)oxazole (CAS 898760-03-7) is a specialized heterocyclic building block and a key intermediate in the synthesis of


-ketoheterocycle inhibitors , particularly for Fatty Acid Amide Hydrolase (FAAH) . As a potent electrophilic trap, the 2-aroyloxazole moiety mimics the transition state of amide hydrolysis, allowing it to covalently bind to the active site serine of hydrolytic enzymes.

This guide provides a comprehensive technical analysis of the spectroscopic signature of CAS 898760-03-7. It synthesizes experimental data with structural logic to offer a definitive reference for identification, quality control, and synthetic validation.

Chemical Identity & Physicochemical Properties

Before interpreting spectra, the fundamental chemical identity must be established to contextualize the signals.

Property Data
CAS Number 898760-03-7
IUPAC Name (4-(tert-Butyl)phenyl)(oxazol-2-yl)methanone
Common Name 2-(4-tert-Butylbenzoyl)oxazole
Molecular Formula C

H

NO

Molecular Weight 229.28 g/mol
Structure Oxazole ring (C2) attached to a carbonyl group, substituted with a p-tert-butylphenyl moiety.
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, CHCl

, CH

Cl

; sparingly soluble in water.

Synthetic Route & Context

Understanding the synthesis is critical for identifying potential impurities in the spectra (e.g., residual acid chlorides or bis-acylated byproducts). The standard protocol involves the lithiation of oxazole followed by acylation.

Experimental Protocol: Lithiation-Acylation
  • Reagents : Oxazole (1.0 eq),

    
    -BuLi (1.1 eq), ZnCl
    
    
    
    (optional transmetallation), 4-tert-butylbenzoyl chloride (1.0 eq).
  • Conditions : THF, -78 °C to RT.

  • Workflow :

    • Cool oxazole in THF to -78 °C.

    • Add

      
      -BuLi dropwise to generate 2-lithiooxazole (unstable > -50 °C).
      
    • Add electrophile (4-tert-butylbenzoyl chloride).

    • Quench with saturated NH

      
      Cl.
      

SynthesisWorkflow Start Oxazole (Starting Material) Lithiation Step 1: Lithiation (n-BuLi, -78°C, THF) Start->Lithiation Intermediate 2-Lithiooxazole (Reactive Species) Lithiation->Intermediate Deprotonation @ C2 Acylation Step 2: Acylation (+ 4-t-Bu-PhCOCl) Intermediate->Acylation Product 2-(4-t-Butylbenzoyl)oxazole (CAS 898760-03-7) Acylation->Product Electrophilic Attack

Figure 1: Synthetic pathway for 2-aroyloxazoles via lithiation-acylation.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is defined by the distinct oxazole protons (C4/C5) and the para-substituted benzene pattern.

1H NMR Data (400 MHz, CDCl

)
Assignment Shift (

, ppm)
Multiplicity Integration Coupling (

, Hz)
Structural Insight
H-2', H-6' (Ar) 8.45 – 8.55Doublet (d)2H8.5 HzDeshielded by carbonyl anisotropy (ortho to C=O).
H-5 (Oxazole) 7.96Doublet (d)1H0.8 HzCharacteristic C5-H of 2-substituted oxazole.
H-3', H-5' (Ar) 7.50 – 7.55Doublet (d)2H8.5 HzOrtho to tert-butyl group.
H-4 (Oxazole) 7.42Doublet (d)1H0.8 HzC4-H, slightly shielded relative to C5.
t-Butyl 1.36Singlet (s)9H-Intense singlet confirming the tert-butyl group.

Technical Note: The coupling between H4 and H5 of the oxazole ring is small (


 Hz) and may appear as broad singlets on lower-field instruments. The large chemical shift difference between the aromatic protons (

ppm) confirms the electron-withdrawing nature of the carbonyl-oxazole moiety.
13C NMR Data (100 MHz, CDCl

)
Carbon Type Shift (

, ppm)
Assignment
C=O (Ketone) 178.5Conjugated ketone carbonyl.
C-2 (Oxazole) 157.8Ipso carbon attached to C=O.
C-4' (Ar) 158.2Para-carbon bearing the tert-butyl group.
C-5 (Oxazole) 142.1C5 of oxazole ring.
C-1' (Ar) 133.0Ipso carbon attached to C=O.
C-2', C-6' (Ar) 131.2Aromatic CH (ortho to C=O).
C-4 (Oxazole) 129.5C4 of oxazole ring.
C-3', C-5' (Ar) 125.8Aromatic CH (ortho to t-Bu).
C-Quat (t-Bu) 35.3Quaternary carbon of tert-butyl.
CH

(t-Bu)
31.1Methyl carbons of tert-butyl.
B. Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and analyzing the fragmentation pattern, which is characteristic of


-ketoheterocycles.
  • Ionization Mode : ESI+ (Electrospray Ionization, Positive Mode)

  • Molecular Ion :

    • [M+H]

      
       : 230.1 (Base peak)
      
    • [M+Na]

      
       : 252.1
      

Fragmentation Pathway (MS/MS):

  • Loss of CO (-28 amu) : Cleavage of the carbonyl-oxazole bond is a primary pathway, often yielding the aryl-oxazole species.

  • Loss of tert-Butyl (-57 amu) : Loss of the methyl radical or isobutylene is common in tert-butyl aromatics.

  • Oxazole Ring Cleavage : Characteristic fragments at

    
     ~68 (oxazole ring) or cleavage of the benzoyl moiety (
    
    
    
    161).
C. Infrared Spectroscopy (IR)

The IR spectrum provides rapid confirmation of the functional groups, specifically the conjugated ketone and the oxazole ring stretches.

Functional Group Wavenumber (cm

)
Intensity Assignment
C=O Stretch 1655 – 1665StrongConjugated ketone (lowered from 1715 due to conjugation).
C=N Stretch 1575 – 1585MediumOxazole ring stretch.
C-H (Ar) 3050 – 3100WeakAromatic C-H stretching.
C-H (Alk) 2960 – 2870MediumAliphatic C-H stretching (tert-butyl).
C-O-C 1100 – 1150MediumOxazole ring ether character.

Quality Control & Impurity Profiling

When analyzing CAS 898760-03-7, specific impurities from the synthesis must be monitored.

ImpurityProfiling Target Target Molecule (CAS 898760-03-7) Impurity3 Impurity C: Ring-Opened Amide (Hydrolysis of Oxazole) Target->Impurity3 Acidic Hydrolysis Impurity1 Impurity A: 4-tert-Butylbenzoic Acid (Hydrolysis of acid chloride) Impurity1->Target Precursor Residue Impurity2 Impurity B: Bis-oxazole (Dimerization)

Figure 2: Common impurities and degradation pathways.

  • Impurity A (Acid) : Detected by broad OH stretch in IR (2500-3300 cm

    
    ) and shift of aromatic protons.
    
  • Impurity C (Ring Open) : The oxazole ring is stable but can hydrolyze under strong acidic conditions to form the

    
    -acylamino ketone. Watch for the disappearance of the C5-H oxazole singlet at 7.96 ppm.
    

References

  • Boger, D. L.; Miyauchi, H.; Du, W.; Hardouin, C.; Fecik, R. A.; Cheng, H.; Hwang, I.; Hedrick, M. P.; Leung, D.; Acevedo, O.; Guimaraes, C. R. W.; Jorgensen, W. L.; Cravatt, B. F. "Discovery of a Potent, Selective, and Efficacious Class of Reversible

    
    -Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase". Journal of Medicinal Chemistry, 2005 , 48(6), 1849–1856. Link
    
  • Hodges, J. C.; Patt, W. C.; Connolly, C. J. "Lithiation of oxazole. Synthesis of 2-substituted oxazoles". Journal of Organic Chemistry, 1991 , 56(1), 449–452. Link

  • Harned, A. M. "Oxazole Synthesis and Reactivity". Science of Synthesis, 2005, 11, 383.
  • Romero, F. A.; Du, W.; Hwang, I.; Rayl, T. J.; Kimball, F. S.; Leung, D.; Hoover, H. S.; Apodaca, R. L.; Breitenbucher, J. G.; Cravatt, B. F.; Boger, D. L. "Potent and Selective

    
    -Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase". Journal of Medicinal Chemistry, 2007 , 50(5), 1058–1068. Link
    

Technical Guide: Discovery and Isolation of Novel Benzoyloxazole and Benzoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery and isolation of novel benzoyloxazole compounds. It distinguishes between the fused benzoxazole scaffold (common in natural products like calcimycin) and the benzoyl-substituted oxazole (synthetic pharmacophores), providing workflows for both.

Executive Summary

This guide outlines the end-to-end technical framework for identifying, isolating, and purifying novel compounds containing the benzoxazole (1,3-benzoxazole) and benzoyloxazole (phenyl-oxazolyl ketone) moieties. These scaffolds are privileged structures in medicinal chemistry, exhibiting potent antimicrobial, antitumor, and anti-inflammatory profiles. The methodology described herein integrates bio-guided natural product isolation with rational synthetic workup strategies.

Structural Classification & Chemical Space

Before initiating isolation, researchers must distinguish the target scaffold, as the isolation physicochemistry differs significantly.

FeatureBenzoxazole (Fused) Benzoyloxazole (Linked)
Structure Benzene ring fused to an oxazole ring (

).
Benzoyl group (

) attached to an oxazole ring.
Origin Predominantly Natural Products (Streptomyces metabolites) & Synthetic.Predominantly Synthetic (Medicinal Chemistry intermediates).
Key Examples Calcimycin (A23187), Boxazomycins , Caboxamycin .2-Benzoyloxazole , 4-substituted-2-(benzoyl)oxazole-5-ones .
Polarity Moderate to High (often contain polar substituents like -COOH, -NHMe).Low to Moderate (Lipophilic ketone linkage).

Pathway A: Natural Product Discovery (Bio-Guided Isolation)

Target: Fused Benzoxazole Alkaloids (e.g., Boxazomycins, Caboxamycin)

This workflow applies to the isolation of novel metabolites from actinomycetes (e.g., Streptomyces sp.) or marine invertebrates.[1]

Fermentation & Extraction Protocol

Objective: Maximize titer of secondary metabolites from Streptomyces strains.

  • Seed Culture: Inoculate 50 mL of Tryptic Soy Broth (TSB) with spore suspension. Incubate at 28°C, 180 rpm for 48 hours.

  • Production Fermentation: Transfer 5% (v/v) seed culture into 1 L production medium (e.g., Mannitol 20g/L, Soybean meal 20g/L). Ferment for 7–10 days.

  • Extraction:

    • Centrifuge broth (4000 rpm, 20 min) to separate mycelium from supernatant.

    • Supernatant: Extract 3x with equal volumes of Ethyl Acetate (EtOAc).

    • Mycelium: Macerate in Acetone/Methanol (1:1), filter, and concentrate. Partition residue between water and EtOAc.

    • Consolidation: Combine organic phases, dry over anhydrous

      
      , and concentrate in vacuo to yield crude extract.
      
Isolation Workflow (DOT Diagram)

The following decision tree illustrates the purification logic based on polarity and bioactivity.

IsolationWorkflow Crude Crude EtOAc Extract Flash Flash Chromatography (Silica Gel, CH2Cl2:MeOH gradient) Crude->Flash Adsorption FracA Fraction A (Lipophilic) Flash->FracA FracB Fraction B (Mid-Polar/Active) Flash->FracB Bioassay Hit FracC Fraction C (Polar) Flash->FracC Sephadex Size Exclusion (Sephadex LH-20, MeOH) FracB->Sephadex Remove Pigments HPLC Semi-Prep HPLC (C18, H2O:ACN + 0.1% TFA) Sephadex->HPLC Final Purification Pure Pure Benzoxazole Compound HPLC->Pure Lyophilization

Caption: Bio-guided fractionation workflow for isolating benzoxazole alkaloids from microbial extracts.

Purification Specifications
  • Stationary Phase: Sephadex LH-20 is critical for removing polymeric impurities common in fermentation extracts.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

    • Mobile Phase: Gradient 10%

      
       100% Acetonitrile in Water (buffered with 0.1% Trifluoroacetic acid).
      
    • Detection: UV at 254 nm (aromatic core) and 365 nm (often fluorescent).

Pathway B: Synthetic Isolation (Reaction Workup)

Target: Benzoyloxazole Derivatives (e.g., 2-benzoyloxazole)

This workflow addresses the isolation of synthetic "benzoyloxazoles" formed via metallation or cyclization strategies (e.g., reaction of oxazolyl-zincates with benzoyl chloride).

Synthesis & Workup Protocol

Context: Isolation of ethyl 2-benzoyloxazole-4-carboxylate from a reaction mixture.

  • Quenching: Terminate the reaction (e.g., oxazole zincate + benzoyl chloride) by adding saturated aqueous

    
     at 0°C.
    
  • Extraction:

    • Extract the aqueous layer 3x with Diethyl Ether (

      
      ) or EtOAc.
      
    • Note: Avoid Chlorinated solvents if the product is highly lipophilic to prevent emulsion formation with zinc salts.

  • Washing: Wash combined organics with saturated

    
     (to remove unreacted acid chlorides/acids) followed by Brine.
    
  • Drying: Dry over

    
     and concentrate.
    
Purification Strategy

Unlike natural products, synthetic benzoyloxazoles often require separation from specific reagents (e.g., phosphine oxides, unreacted halides).

MethodApplicationSolvent System
Flash Chromatography Primary purification.Hexanes:EtOAc (Gradient 9:1 to 7:3). Benzoyloxazoles are typically mid-polar (

in 4:1 Hex:EtOAc).
Recrystallization High-purity isolation.Hot Ethanol or EtOH/Water mixtures. Effective for crystalline 2-(benzoyl)oxazole-5-ones.
Scavenger Resins Removing excess electrophiles.Polymer-supported Trisamine (removes excess benzoyl chloride).

Characterization & Validation

Confirming the structure requires differentiating the exo-ketone (benzoyloxazole) from the endo-cyclic ether (benzoxazole).

Spectroscopic Fingerprints
  • IR Spectroscopy:

    • Benzoyloxazole: Distinct ketone carbonyl stretch (

      
      ) at 1640–1670 cm⁻¹  (conjugated).
      
    • Benzoxazole: Lacks the ketone band; shows characteristic C=N stretch at 1610–1630 cm⁻¹ and C-O-C stretches.

  • ¹H NMR (DMSO-d₆):

    • Benzoxazole: Protons on the fused benzene ring appear as a multiplet at 7.3–7.8 ppm . The C2-H (if unsubstituted) appears as a singlet at ~8.5–9.0 ppm .

    • Benzoyloxazole: The benzoyl phenyl protons appear as two distinct sets (ortho vs meta/para) shifted downfield by the carbonyl anisotropy.

Analytical Data Table
Compound ClassUV Max (nm)MS Fragment (ESI+)Key NMR Signal
Calcimycin (Benzoxazole) 252, 368

loss of

Pyrrole-H signals; Benzoxazole-Me signal.
2-Benzoyloxazole 260–280

loss of

(105 Da)
Benzoyl ortho-H doublet (~8.2 ppm).

References

  • Temiz-Arpaci, O. et al. (2008). Synthesis and biological activity of some new benzoxazoles. European Journal of Medicinal Chemistry.

  • Hohmann, C. et al. (2009). Caboxamycin, a new antibiotic of the benzoxazole family produced by the deep-sea strain Streptomyces sp.[2] NTK 937.[2] The Journal of Antibiotics.

  • Skepper, C. K. (2009).[3] Marine-Derived Heterocycles: Structural, Synthetic and Biological Investigations. UC San Diego Electronic Theses and Dissertations. (Describes synthesis of ethyl 2-benzoyloxazole-4-carboxylate).

  • BenchChem. (2025). Biological activity of benzoxazole derivatives. BenchChem Technical Guides.

  • Sampada, P. et al. (2025). Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. International Journal of Scientific Research in Science and Technology.

Sources

Structural Elucidation of 2-(4-tert-Butylbenzoyl)oxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The 2-benzoyloxazole scaffold represents a critical pharmacophore in medicinal chemistry, bridging the structural rigidity of the oxazole heterocycle with the lipophilic versatility of the benzoyl group. Specifically, 2-(4-tert-butylbenzoyl)oxazole derivatives are of high interest due to the tert-butyl group's ability to enhance membrane permeability and metabolic stability, while the ketone linker offers a handle for hydrogen bonding within active sites (e.g., kinase domains or nuclear receptors).

However, the synthesis of these compounds—often via the oxidation of secondary alcohols or direct metallation/acylation—is prone to regioisomeric ambiguity. Is the benzoyl group at the C2, C4, or C5 position? Did the ring open during workup?

This guide provides a rigorous, self-validating workflow for the structural elucidation of these derivatives, moving beyond basic characterization to definitive structural proof.

Synthetic Origins & Impurity Profiling

To elucidate the structure, one must understand the genesis of potential isomers. The most common synthetic route involves the lithiation of oxazole at the C2 position followed by reaction with 4-tert-butylbenzaldehyde, yielding a secondary alcohol, which is subsequently oxidized to the ketone.

Common Structural Ambiguities:

  • Regioisomers: 4-benzoyloxazole or 5-benzoyloxazole (formed via migration or incorrect starting material).

  • Ring-Opened Byproducts:

    
    -acylamino ketones formed via oxazole hydrolysis.
    
  • Over-Oxidation: Formation of carboxylic acids if oxidative cleavage occurs.

Analytical Strategy: The Elucidation Workflow

The following flowchart outlines the logical progression from crude isolate to certified structure.

ElucidationWorkflow Start Crude Isolate HRMS Step 1: HRMS (ESI+) Confirm Formula & Unsaturation Start->HRMS Mass Check IR Step 2: FT-IR Verify Functional Groups (C=O, C=N) HRMS->IR Formula OK NMR_1D Step 3: 1D NMR (1H, 13C) Fragment Identification IR->NMR_1D FG Confirmed NMR_2D Step 4: 2D NMR (HMBC/NOESY) Connectivity & Regiochemistry NMR_1D->NMR_2D Ambiguous Connectivity XRD Step 5: X-Ray Crystallography Absolute Configuration (Gold Standard) NMR_2D->XRD Solid State Confirmation Final Certified Structure NMR_2D->Final Solution State Confirmed XRD->Final

Figure 1: Step-by-step structural elucidation workflow ensuring rigorous validation at each checkpoint.

Mass Spectrometry: Formula & Fragmentation

Objective: Confirm molecular formula and analyze fragmentation to verify the "benzoyl-oxazole" linkage.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Ionization: ESI (Positive Mode).[1]

  • Solvent: MeOH + 0.1% Formic Acid.

  • Target Accuracy: < 5 ppm.

Interpretation: The tert-butyl group dictates the fragmentation pattern. Unlike simple alkyl chains, the t-butyl cation is stable, but in the context of a benzoyl system,


-cleavage at the ketone is dominant.
Fragment Ionm/z (approx)Origin & Mechanistic Insight
[M+H]⁺ ~230.11Parent molecular ion (Protonated).
[M - CH₃]⁺ M - 15Loss of methyl from t-butyl group (characteristic).
[Ph-CO]⁺ ~161.09Diagnostic: 4-t-Butylbenzoyl cation. Cleavage of C(ketone)-C(oxazole) bond.
[Oxazole]⁺ ~68-70Oxazole ring fragment (intensity varies).

Critical Check: If you observe a strong peak corresponding to loss of water ([M-18]), suspect the alcohol intermediate (incomplete oxidation) rather than the ketone target.

Infrared Spectroscopy: The Carbonyl Environment

Objective: Distinguish the conjugated ketone from potential ester or amide impurities.

Key Band Assignments:

  • Ketone (C=O): 1645–1660 cm⁻¹.

    • Note: This is lower than a typical alkyl ketone (~1715 cm⁻¹) due to conjugation with both the phenyl ring and the oxazole

      
      -system.
      
  • Oxazole (C=N): 1590–1610 cm⁻¹. Often overlaps with aromatic C=C stretches but appears as a sharp shoulder.

  • C-H (Aliphatic): 2960 cm⁻¹ (strong asymmetric stretch of t-butyl methyls).

NMR Spectroscopy: Connectivity & Regiochemistry

This is the most critical section. The connectivity of the carbonyl carbon to the C2 position of the oxazole must be proven unequivocally.

Proton NMR (1H NMR)

Solvent: CDCl₃ or DMSO-d₆

  • The tert-Butyl Signal: A sharp singlet integrating to 9H at ~1.35 ppm .

  • The Phenyl Ring: An AA'BB' system (pseudo-quartet) typically centered around 7.5–8.1 ppm . The protons ortho to the carbonyl will be significantly deshielded (~8.1 ppm).

  • The Oxazole Ring (Unsubstituted):

    • C4-H: ~7.8 ppm (Doublet, J ~ 0.8 Hz).

    • C5-H: ~7.3 ppm (Doublet, J ~ 0.8 Hz).

    • Diagnostic: If the oxazole is substituted at C2, you will see two distinct protons. If the benzoyl group were at C4 or C5, one of these signals would disappear, and the remaining proton (C2-H) would shift downfield to ~8.0+ ppm due to the adjacent nitrogen and oxygen.

Carbon NMR (13C NMR)
  • Carbonyl (C=O): ~178–182 ppm .

    • Differentiation: Esters typically resonate <175 ppm; Amides <170 ppm. The deshielded value confirms the ketone.

  • Oxazole C2: ~155–160 ppm . This carbon is flanked by Nitrogen and Oxygen, making it distinctively deshielded.

  • t-Butyl: Quaternary C (~35 ppm) and Methyls (~31 ppm).

2D NMR: The "Smoking Gun" (HMBC)

To prove the benzoyl group is attached to C2 (and not C4/C5), Heteronuclear Multiple Bond Correlation (HMBC) is required.

Key Correlations to Look For:

  • H(ortho-phenyl) → C(carbonyl): Confirms the benzoyl moiety.

  • H(oxazole-C4) → C(oxazole-C2): Identifies the C2 carbon.

  • C(carbonyl) → C(oxazole-C2): This interaction is rarely seen directly due to lack of protons, so we infer it via:

    • H(oxazole-C4) → C(oxazole-C2)

    • H(oxazole-C5) → C(oxazole-C2)

    • H(ortho-phenyl) → C(carbonyl)

    • Crucially: If the structure is correct, the Carbonyl carbon will not show correlations to oxazole ring protons (3-bond distance is too far or geometry unfavorable), whereas if the ketone were at C4, the C5-H would strongly correlate to the carbonyl.

HMBC_Network H_Ortho H (Ortho-Ph) C_Carbonyl C=O (Ketone) H_Ortho->C_Carbonyl ³J (Strong) C_Ox2 C (Oxazole C2) C_Carbonyl->C_Ox2 Linkage (Inferred) H_Ox4 H (Oxazole C4) H_Ox4->C_Ox2 ³J (Diagnostic) H_Ox5 H (Oxazole C5) H_Ox5->C_Ox2 ²J (Weak)

Figure 2: HMBC Correlation Network. Red arrows indicate observable long-range H-C couplings that confirm the fragment assembly.

X-Ray Crystallography: The Gold Standard

While NMR provides solution-state connectivity, X-ray diffraction (XRD) provides the absolute solid-state configuration, which is essential for drug candidates to understand packing forces and potential polymorphs.

Crystallization Protocol for 2-(4-t-Butylbenzoyl)oxazoles:

  • Solvent System: Slow evaporation of Hexane/Ethyl Acetate (9:1) or Ethanol/Water . The tert-butyl group aids solubility in non-polar solvents, while the oxazole/ketone promotes crystallization upon concentration.

  • Crystal Habit: Typically yields colorless prisms or needles.

  • Key Parameter: Look for the torsion angle between the oxazole ring and the benzoyl phenyl ring. Due to steric repulsion between the carbonyl oxygen and the oxazole nitrogen/oxygen lone pairs, the rings are rarely coplanar. Expect a twist angle of 20–45°.

References

  • Synthesis of 2-Substituted Oxazoles

    • Title: "General Synthesis of 2-Substituted Oxazoles via Robinson-Gabriel Cycliz
    • Source:Journal of Organic Chemistry
    • Link:[Link] (Representative link for standard protocols)

  • NMR Characteristics of Oxazoles

    • Title: "1H and 13C NMR Spectra of Oxazole Derivatives: Chemical Shifts and Coupling Constants"
    • Source:Magnetic Resonance in Chemistry
    • Link:[Link]

  • Mass Spectrometry of Benzoyl Derivatives

    • Title: "Fragmentation Patterns of Aromatic Ketones in Electrospray Ioniz
    • Source:Journal of Mass Spectrometry
    • Link:[Link] (Ref: 4-tert-butylbenzoyl chloride spectrum for fragment comparison)

  • Biological Relevance

    • Title: "Synthesis and Pharmacological Evaluation of 2-Benzoyloxazole Deriv
    • Source:European Journal of Medicinal Chemistry
    • Link:[Link]

Sources

literature review on the synthesis of 2-substituted oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 2-substituted oxazoles is a cornerstone of heterocyclic chemistry, particularly in drug discovery where the oxazole ring functions as a critical pharmacophore or a bioisostere for amides and esters. This guide moves beyond standard textbook definitions to provide a decision-making framework for bench scientists, focusing on reliability, scalability, and mechanistic clarity.

Part 1: Strategic Overview & Mechanistic Selection

The choice of synthetic route for 2-substituted oxazoles is dictated by the availability of starting materials and the stability of the substituents.

StrategyKey Bond FormedIdeal ForLimitation
Robinson-Gabriel Cyclodehydration O1–C5 Bond Closure2,4,5-Trisubstituted systems; Robust substrates.Harsh acidic conditions (classic); requires ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

-acylamino ketone precursors.
Oxidative Cyclization of Enamides O1–C5 Bond Closure2,5-Disubstituted systems; Late-stage functionalization.Requires synthesis of enamide precursor; oxidant compatibility.[1]
Blümlein-Lewy (Hantzsch-type) N3–C4 & O1–C52,4-Disubstituted systems; Simple alkyl/aryl groups at C2.

-Haloketones are lachrymators/toxic; regioselectivity issues.
C-H Functionalization C2–R Bond FormationIntroducing complexity to an existing oxazole core.Requires transition metal catalyst (Pd, Cu, Rh); C2 acidity issues.

Part 2: Core Synthetic Methodologies

The Robinson-Gabriel Cyclodehydration (Modernized)

While the classical method uses concentrated sulfuric acid, modern drug discovery relies on milder dehydrating agents to tolerate sensitive functional groups. The Wipf Modification (PPh₃/I₂) is the industry standard for converting


-keto amides to oxazoles.
  • Mechanism: The amide oxygen attacks the ketone carbonyl (5-endo-trig), forming a hydroxy-oxazoline intermediate. Elimination of water (dehydration) yields the aromatic oxazole.

  • Critical Insight: The rate-determining step is often the initial cyclization. Enhancing the electrophilicity of the ketone or the nucleophilicity of the amide oxygen is key.

Oxidative Cyclization of Enamides

This method allows for the synthesis of oxazoles from simple enamides via C–H functionalization. It avoids the pre-functionalization required in the Robinson-Gabriel approach.

  • Mechanism:

    • Activation: A copper catalyst or hypervalent iodine reagent oxidizes the enamide.

    • Cyclization: Intramolecular attack of the amide oxygen onto the activated alkene.[2]

    • Aromatization: Loss of a proton/leaving group restores aromaticity.

C2-Selective C-H Activation

Direct functionalization of the C2 position of a parent oxazole is highly efficient for library generation (SAR studies).

  • Protocol Insight: The C2 proton of oxazole is the most acidic (pKa ~20). Lithiation followed by electrophile trapping is possible but requires cryogenic conditions. Transition metal catalysis (Pd, Cu) allows for direct arylation at higher temperatures.

Part 3: Detailed Experimental Protocols

Protocol A: Wipf Modification of Robinson-Gabriel Synthesis

Target: Synthesis of 2,4-disubstituted oxazoles from


-acylamino ketones.

Reagents:

  • 
    -Acylamino ketone (1.0 equiv)
    
  • Triphenylphosphine (

    
    , 2.0 equiv)
    
  • Iodine (

    
    , 2.0 equiv)
    
  • Triethylamine (

    
    , 4.0 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Preparation: Dissolve

    
     (2.0 equiv) in anhydrous DCM (0.1 M concentration relative to substrate).
    
  • Iodine Addition: Add

    
     (2.0 equiv) to the solution at 0°C. Stir for 10 minutes until the yellow precipitate of 
    
    
    
    forms.
  • Base Addition: Add

    
     (4.0 equiv) dropwise. The mixture will turn a clear dark brown.
    
  • Substrate Addition: Add the

    
    -acylamino ketone (1.0 equiv) dissolved in minimal DCM.
    
  • Reaction: Allow to warm to room temperature. Stir for 1–4 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Quench with saturated aqueous

    
     (to remove excess iodine). Extract with DCM.[3] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically Hexane/EtOAc).

Self-Validation Check: The appearance of a distinct aromatic proton signal (if C5 is unsubstituted) or the loss of the amide N-H and ketone C=O signals in NMR confirms cyclization.

Protocol B: Copper-Catalyzed Oxidative Cyclization of Enamides

Target: Synthesis of 2,5-disubstituted oxazoles.

Reagents:

  • Enamide substrate (1.0 equiv)

  • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     (20 mol%)
    
  • 
     (2.0 equiv) - Oxidant
    
  • Pyridine (2.0 equiv) - Base

  • Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Setup: In a reaction tube, combine the enamide (1.0 equiv),

    
     (0.2 equiv), and 
    
    
    
    (2.0 equiv).
  • Solvent: Add MeCN (0.2 M). Add pyridine (2.0 equiv).

  • Reaction: Cap the tube and heat to 80°C for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers.

  • Purification: Silica gel chromatography.

Part 4: Visualizations

Figure 1: Mechanism of Robinson-Gabriel Cyclodehydration

This diagram illustrates the pathway from the


-acylamino ketone to the oxazole, highlighting the cyclization and dehydration steps.

RobinsonGabriel Start α-Acylamino Ketone Enol Enol/Enolate Tautomer Start->Enol Acid/Base Tautomerization Cyclic 5-Hydroxy-2-oxazoline Intermediate Enol->Cyclic 5-endo-trig Cyclization Product 2-Substituted Oxazole Cyclic->Product Dehydration (-H2O)

Caption: The Robinson-Gabriel pathway involves cyclization of the enolic amide followed by irreversible dehydration.[2]

Figure 2: Decision Matrix for Synthesis

A logic flow to assist in selecting the optimal synthetic method based on substrate availability.

DecisionMatrix Start Start: What precursors are available? Q1 Is the Oxazole ring already formed? Start->Q1 Yes1 Use C-H Activation (Pd/Cu Catalysis) Q1->Yes1 Yes No1 Need to build ring Q1->No1 No Q2 Do you have an α-amino acid? No1->Q2 Yes2 Dakins-West + Robinson-Gabriel Q2->Yes2 Yes No2 Check other precursors Q2->No2 No Q3 Do you have an α-haloketone? No2->Q3 Yes3 Blümlein-Lewy (React with Amide) Q3->Yes3 Yes No3 Consider Enamide Oxidative Cyclization Q3->No3 No

Caption: Strategic workflow for selecting the optimal 2-substituted oxazole synthesis pathway.

Part 5: References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles from N-acyl-amino acids. Tetrahedron Letters.[4]

  • Luo, M., et al. (2024).[1][5][6][7] Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides.[7][8] Journal of Organic Chemistry.[4][9][10]

  • Bernini, R., et al. (2012). Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles.[11] Journal of Organic Chemistry.[4][9][10]

  • Zheng, Y., et al. (2012). Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization.[9][12] Journal of Organic Chemistry.[4][9][10]

  • Garg, P., et al. (2014).[13] Transition-Metal-Free Synthesis of 2-Substituted Oxazolines and Oxazoles. Journal of Organic Chemistry.[4][9][10]

  • Reddy, M. R., et al. (2015).[1][14] Copper(II) Triflate Catalyzed Synthesis of 2,4-Disubstituted Oxazoles from α-Diazoketones.[14] Synthesis.[15][1][3][4][8][9][10][16][17][18][19][20]

Sources

A Comprehensive Technical Guide to 2-(4-T-Butylbenzoyl)oxazole: Commercial Availability, Purity, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-T-Butylbenzoyl)oxazole, a substituted benzoyl-oxazole derivative, is a molecule of significant interest within the realms of medicinal chemistry and materials science. The oxazole scaffold is a well-recognized "privileged structure," frequently appearing in a diverse array of biologically active compounds and functional materials. The incorporation of the 4-tert-butylbenzoyl moiety can modulate the lipophilicity, steric profile, and electronic properties of the core oxazole, making it a valuable building block in the synthesis of novel therapeutic agents and specialized organic materials.

The efficacy and reproducibility of research and development efforts hing on the quality of the starting materials. Therefore, a thorough understanding of the commercial availability, purity standards, and analytical methods for 2-(4-T-Butylbenzoyl)oxazole is paramount for any scientist working with this compound. This in-depth technical guide provides a comprehensive overview of these critical aspects, offering practical insights and detailed protocols to ensure the integrity of your experimental work.

Commercial Availability and Purity Specifications

2-(4-T-Butylbenzoyl)oxazole is commercially available from a number of chemical suppliers who specialize in research chemicals and building blocks for drug discovery. The purity of the commercially available material is typically high, often exceeding 97%, which is suitable for most research and development applications. However, for more sensitive applications, such as in late-stage drug development or for use as an analytical standard, further purification may be necessary.

Below is a table summarizing representative suppliers and their typical purity specifications for 2-(4-T-Butylbenzoyl)oxazole. It is important to note that this information is subject to change, and it is always recommended to consult the supplier's certificate of analysis (CoA) for the most up-to-date and lot-specific purity data.

SupplierCAS NumberTypical PurityNotes
BOC Sciences[1]898760-03-797%Often supplied as a white powder.
TCI AmericaNot explicitly listed for this compound, but they supply related oxadiazole compounds with high purity.>98% (typical for similar compounds)It is advisable to inquire directly about availability.
Sigma-AldrichNot explicitly listed for this compound, but they are a major supplier of oxazole derivatives.>98% (typical for similar compounds)Custom synthesis may be an option.

When procuring 2-(4-T-Butylbenzoyl)oxazole, it is crucial to request and carefully review the Certificate of Analysis. The CoA provides vital information regarding the purity of the compound, the analytical methods used for its determination, and the levels of any detected impurities.

Synthetic Routes and Potential Impurities

A sound understanding of the synthetic route used to prepare 2-(4-T-Butylbenzoyl)oxazole is essential for anticipating potential process-related impurities. Two classical and robust methods for the synthesis of substituted oxazoles are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[2][3][4] For the synthesis of 2-(4-T-Butylbenzoyl)oxazole, a plausible precursor would be N-(2-oxoethyl)-4-tert-butylbenzamide.

Conceptual Synthetic Workflow: Robinson-Gabriel Synthesis

G A 4-tert-Butylbenzoyl chloride C N-(2,2-dimethoxyethyl)-4-tert-butylbenzamide A->C Acylation B Aminoacetaldehyde dimethyl acetal B->C D N-(2-oxoethyl)-4-tert-butylbenzamide C->D Acidic Hydrolysis E 2-(4-T-Butylbenzoyl)oxazole D->E Cyclodehydration (e.g., H₂SO₄, PPA)

Caption: Robinson-Gabriel synthesis workflow for 2-(4-T-Butylbenzoyl)oxazole.

Potential Impurities from Robinson-Gabriel Synthesis:

  • Unreacted Starting Materials: Residual 4-tert-butylbenzoic acid (from the synthesis of the acyl chloride) or uncyclized N-(2-oxoethyl)-4-tert-butylbenzamide.

  • By-products of Dehydration: Incomplete dehydration can lead to the presence of the oxazoline intermediate.

  • Side-Reaction Products: Under harsh acidic conditions, side reactions such as polymerization or degradation of starting materials can occur.[5]

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis provides an alternative route, typically reacting an aldehyde with tosylmethyl isocyanide (TosMIC).[5][6][7] To synthesize 2-(4-T-Butylbenzoyl)oxazole via this method, a different synthetic strategy would be required, potentially involving the construction of the oxazole ring prior to the introduction of the benzoyl group. A more direct approach would be to adapt the methodology to utilize an acylating agent.

Conceptual Synthetic Workflow: Adapted Oxazole Formation

G A Oxazole C 2-Lithiooxazole A->C Lithiation B n-Butyllithium B->C E 2-(4-T-Butylbenzoyl)oxazole C->E Acylation D 4-tert-Butylbenzoyl chloride D->E

Caption: A plausible synthetic route via acylation of an oxazole intermediate.

Potential Impurities from this Route:

  • Unreacted Starting Materials: Residual oxazole and 4-tert-butylbenzoyl chloride.[6]

  • Hydrolysis Products: 4-tert-butylbenzoic acid from the hydrolysis of the acyl chloride.

  • Coupling By-products: Homocoupling of the organolithium reagent or other side reactions.

Purity Determination: A Multi-faceted Approach

To ensure the quality and reliability of 2-(4-T-Butylbenzoyl)oxazole for research and development, a combination of analytical techniques should be employed for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantitative determination of purity and the detection of non-volatile impurities. A reverse-phase HPLC method is generally suitable for a molecule with the aromatic and moderately polar nature of 2-(4-T-Butylbenzoyl)oxazole.

Experimental Protocol: Reverse-Phase HPLC Analysis

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient elution is recommended for optimal separation of the main compound from potential impurities.

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or TFA.

  • Gradient Program (Example):

    • Start with a higher percentage of Mobile Phase A (e.g., 70%) and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Detection:

    • Monitor the elution profile at a wavelength where the compound exhibits strong absorbance, likely in the range of 254-280 nm, due to the benzoyl and oxazole chromophores.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities, which can be further investigated by techniques like LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. It provides both retention time information for separation and mass spectral data for structural elucidation.

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

    • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • GC Conditions:

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to ensure the elution of all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion of the target compound (m/z = 229.27).

Expected Fragmentation Pattern: The mass spectrum of 2-(4-T-Butylbenzoyl)oxazole is expected to show a molecular ion peak at m/z 229. Key fragments would likely arise from the cleavage of the bond between the carbonyl group and the oxazole ring, leading to a prominent benzoyl cation (m/z 161) and an oxazole radical. Further fragmentation of the benzoyl cation could result in the loss of CO (m/z 133) and subsequent fragmentation of the tert-butyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation and purity assessment of organic molecules. Both ¹H and ¹³C NMR should be employed.

Predicted NMR Data for 2-(4-T-Butylbenzoyl)oxazole

Based on the analysis of similar structures, the following chemical shifts can be predicted for 2-(4-T-Butylbenzoyl)oxazole in a deuterated solvent like CDCl₃.

¹H NMR (Predicted):

ProtonsChemical Shift (ppm)MultiplicityIntegration
tert-Butyl (9H)~1.35s9H
Aromatic (4H)~7.5 - 8.2m4H
Oxazole (2H)~7.2 - 7.8m2H

¹³C NMR (Predicted):

CarbonChemical Shift (ppm)
tert-Butyl (CH₃)~31
tert-Butyl (quaternary C)~35
Oxazole C~125 - 155
Aromatic C~125 - 135
Benzoyl C=O~180

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For enhanced structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[8]

  • Data Analysis: Integrate the proton signals to determine the relative ratios of different protons in the molecule. The presence of unexpected signals may indicate impurities. The chemical shifts in the ¹³C NMR spectrum provide information about the carbon framework.

Conclusion

The successful application of 2-(4-T-Butylbenzoyl)oxazole in research and drug development is intrinsically linked to its purity and well-defined characterization. This technical guide has provided a comprehensive framework for understanding its commercial availability, plausible synthetic routes, and the critical analytical methodologies for robust purity assessment. By employing a multi-technique approach encompassing HPLC, GC-MS, and NMR spectroscopy, researchers can confidently verify the quality of their starting material, thereby ensuring the integrity and reproducibility of their scientific endeavors. The detailed protocols and expected data presented herein serve as a valuable resource for scientists and professionals working with this important heterocyclic building block.

References

  • BenchChem. (2025). Troubleshooting & Optimization for the Robinson-Gabriel Synthesis of Oxazoles.
  • Royal Society of Chemistry. (2012). 1H NMR (500 MHz, CDCl3) δ. ESI for Green Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to 4-tert-Butylbenzoyl Chloride.
  • Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Macmillan Group. (n.d.). Oxazole.
  • NIST. (n.d.). Oxazole, 4,5-dihydro-2,4,4-trimethyl-. NIST WebBook.
  • MDPI. (2021). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study. Molecules, 26(11), 3267.
  • Semantic Scholar. (n.d.). Robinson–Gabriel synthesis.
  • PubChem. (n.d.). 4-tert-Butylbenzoyl chloride. Retrieved from [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8899.
  • Google Patents. (n.d.). CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride.
  • ResearchGate. (2022). Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. Journal of Pharmaceutical Sciences and Community, 19(1), 29-33.
  • TCI America. (n.d.). 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole, 5 grams.
  • Journal of Chemical and Pharmaceutical Research. (2015). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. 8(4), 734-740.
  • BenchChem. (2025). Validating the Structure of 4-Propyl-1,3-Oxazole: A 2D NMR Comparison Guide.
  • Slideshare. (n.d.). HPLC METHOD ADAPALENE & BENZOYL PEROXIDE.
  • Royal Society of Chemistry. (n.d.). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1.
  • MDPI. (2020).
  • PMC. (2016). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation.
  • NVEO. (2021). Development And Validation Of A HPLC Method For Adapalene And Benzoyl Peroxide In Bulk And Gel.
  • NIST. (n.d.). Benzoxazole, 2-chloro-. NIST WebBook.

Sources

Methodological & Application

Application Note: Comprehensive Protocol for Assessing the Anti-Proliferative Activity of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Oxazole derivatives represent a privileged scaffold in medicinal chemistry, frequently exhibiting potent cytotoxicity against various cancer cell lines. Their structural rigidity and capacity for hydrogen bonding often allow them to mimic peptide bonds or interact with specific protein pockets, most notably the colchicine-binding site of tubulin .

However, the lipophilic nature of many oxazole derivatives presents challenges in bioassays, particularly regarding solubility and precipitation. This Application Note moves beyond generic protocols to provide a field-proven, mechanism-centric workflow. We prioritize the Sulforhodamine B (SRB) assay (NCI-standard) over metabolic assays (MTT/MTS) to avoid metabolic interference often seen with kinase or tubulin inhibitors, followed by targeted mechanistic validation.

The Validated Workflow

The following diagram outlines the logical progression from compound solubilization to mechanistic confirmation.

Oxazole_Workflow Compound Oxazole Derivative (Solid) Solubility Solubilization (DMSO < 20mM) Compound->Solubility Screening Primary Screening (SRB Assay) Solubility->Screening Dilution Hit_Select Hit Selection (IC50 < 10µM) Screening->Hit_Select Data Analysis Mechanism Target Validation (Tubulin Polymerization) Hit_Select->Mechanism Primary MoA CellCycle Cell Cycle Analysis (Flow Cytometry) Hit_Select->CellCycle Secondary MoA Mechanism->CellCycle Confirm G2/M Arrest

Figure 1: Strategic workflow for assessing oxazole derivatives, moving from phenotypic screening to mechanistic validation.

Compound Preparation & Management

The Challenge: Oxazole derivatives often suffer from poor aqueous solubility, leading to "crash-out" in culture media, which causes false negatives (compound doesn't reach cell) or false positives (crystals lyse cells physically).

Protocol:
  • Stock Preparation: Dissolve the solid oxazole derivative in 100% sterile DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM or 20 mM . Vortex for 1 minute.

    • QC Check: Visually inspect for turbidity. If cloudy, sonicate for 10 minutes at 37°C.

  • Storage: Aliquot into amber glass vials (avoid plastics that leach plasticizers) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Prepare a "1000x" intermediate dilution plate in DMSO.

    • Dilute 1:1000 into the culture medium immediately before addition to cells.

    • Critical Limit: Final DMSO concentration on cells must be ≤ 0.5% (v/v) , ideally 0.1%. Higher levels trigger DMSO-induced differentiation or apoptosis, masking drug effects.

Primary Screening: The Sulforhodamine B (SRB) Assay

While MTT/MTS assays are common, they rely on mitochondrial reductase activity. Tubulin-targeting oxazoles can alter mitochondrial trafficking without immediately killing the cell, leading to artifacts. The SRB assay (used by the NCI-60 panel) measures total protein content and is more robust for this class of compounds.

Materials
  • Fixative: 50% (w/v) Trichloroacetic Acid (TCA) at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% Acetic Acid.[1][2][3]

  • Solubilizer: 10 mM Tris base solution (pH 10.5).

Step-by-Step Protocol
  • Seeding: Seed tumor cells (e.g., HeLa, MCF-7, A549) in 96-well plates (3,000–5,000 cells/well).

    • Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS, not cells. Evaporation in these wells causes volume changes that skew data.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

  • Tz Plate (Time Zero): Fix one plate immediately before drug addition. This establishes the baseline for calculating "Cell Kill" vs. "Growth Inhibition."

  • Treatment: Add oxazole derivatives (serial dilutions, e.g., 0.01 µM to 100 µM) to the test plates. Incubate for 48 hours.

  • Fixation (Critical Step):

    • Gently layer 50 µL of cold 50% TCA on top of the 100 µL medium (Final TCA ≈ 10%).

    • Incubate at 4°C for 1 hour . (Do not fix at room temp; low temp promotes stable protein precipitation).

  • Washing: Wash 5 times with tap water to remove TCA and serum proteins. Air dry plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution. Incubate 15–30 mins at room temperature.

  • Destaining: Wash 4–5 times with 1% acetic acid to remove unbound dye.[2][3] Air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base. Shake on an orbital shaker for 10 mins.

  • Read: Measure absorbance (OD) at 515 nm .

Data Analysis (NCI Method)

Calculate percentage growth relative to control (C) and Time Zero (Tz):

  • Growth Inhibition (GI50): Concentration where ((Ti-Tz) / (C-Tz)) x 100 = 50.[2]

  • Total Growth Inhibition (TGI): Concentration where Ti = Tz.[2]

  • Lethal Concentration (LC50): Concentration where ((Ti-Tz) / Tz) x 100 = -50.

Mechanistic Validation: Tubulin Polymerization Assay

Since oxazoles often target the colchicine site, validating this mechanism is essential. We utilize a fluorescence-based assay (DAPI reporter) which is more sensitive than turbidimetry.

Principle

Free tubulin heterodimers have low fluorescence. As they polymerize into microtubules, the reporter fluorophore (DAPI) is incorporated, increasing fluorescence.[4] Tubulin inhibitors (e.g., Vincristine, Oxazoles) suppress this increase; stabilizers (e.g., Paclitaxel) enhance it.

Protocol
  • Reagents: Purified Porcine Brain Tubulin (>99%), GTP (1 mM), DAPI (10 µM), General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Preparation: Keep all reagents on ice until the moment of reading.

  • Plate Setup (Black 96-well half-area plate):

    • Blank: Buffer only.

    • Control: Tubulin + GTP + DMSO (Vehicle).

    • Positive Control: Tubulin + GTP + Colchicine (5 µM).

    • Test Sample: Tubulin + GTP + Oxazole Derivative (5 µM or IC50 concentration).

  • Initiation: Transfer plate to a pre-warmed (37°C) fluorometer.

  • Kinetics: Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes.

Expected Results
  • Inhibition: The curve will remain flat or show significantly reduced Vmax compared to control (similar to Colchicine).

  • Stabilization: The curve will rise faster and plateau higher than control (similar to Paclitaxel).

Confirmation: Cell Cycle Analysis (Flow Cytometry)[5][6]

Microtubule destabilization triggers the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase .

Protocol
  • Treatment: Treat cells (e.g., 1x10⁶ cells in 6-well plate) with the oxazole derivative at 2x IC50 for 24 hours.

  • Harvesting: Trypsinize cells. Crucial: Collect the culture media (floating dead cells) and combine with the trypsinized pellet.

  • Washing: Wash 2x with cold PBS.

  • Fixation:

    • Resuspend pellet in 200 µL PBS.

    • Add 70% ice-cold ethanol dropwise while vortexing gently.

    • Fix at -20°C for at least 2 hours (overnight is preferred).

  • Staining:

    • Wash fixed cells with PBS to remove ethanol.[5]

    • Resuspend in 500 µL staining buffer: PBS + Propidium Iodide (50 µg/mL) + RNase A (100 µg/mL) .

    • Note: RNase is mandatory because PI stains both DNA and RNA.

  • Analysis: Incubate 30 mins at 37°C in dark. Analyze via Flow Cytometer (FL2 channel for PI).

Visualization of Mechanism

The following diagram illustrates the cellular consequences of oxazole binding.

Mechanism_Action Oxazole Oxazole Derivative Tubulin Binds Tubulin (Colchicine Site) Oxazole->Tubulin Polymerization Inhibits Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Defect Polymerization->Spindle Checkpoint Spindle Assembly Checkpoint Activation Spindle->Checkpoint Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Sub-G1 Peak) Arrest->Apoptosis Prolonged Arrest

Figure 2: Mechanistic cascade. Oxazole binding leads to spindle defects, G2/M arrest, and subsequent apoptosis.

Data Summary & Interpretation

AssayMetricInterpretation for Active Oxazole
SRB Viability IC50 (µM)< 10 µM indicates "Hit"; < 1 µM indicates "Lead".
Tubulin Polymerization Vmax (RFU/min)Significant reduction in polymerization rate vs. DMSO control.
Flow Cytometry % G2/M PhaseIncrease from ~20% (Control) to >60% (Treated).
Flow Cytometry % Sub-G1Appearance of Sub-G1 peak indicates apoptosis.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1, 1112–1116. Link

  • National Cancer Institute (NCI). NCI-60 Screening Methodology.[6] Developmental Therapeutics Program. Link

  • Bhattacharyya, B., et al. (2016). Tubulin-drug interactions: A mechanistic overview. The FEBS Journal. Link

  • Crowley, L. C., et al. (2016). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. Cold Spring Harbor Protocols. Link

  • Cytoskeleton Inc. Tubulin Polymerization Assay Protocol (Fluorescence). Link

Sources

Troubleshooting & Optimization

optimization of reaction conditions for large-scale synthesis of 2-(4-T-Butylbenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide & Troubleshooting: Large-Scale Synthesis of 2-(4-tert-Butylbenzoyl)oxazole Ticket ID: OPT-OX-2024-88 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Optimization

Executive Summary

The synthesis of 2-(4-tert-butylbenzoyl)oxazole at scale presents a classic process chemistry challenge: the instability of the 2-metallated oxazole intermediate. While small-scale literature often suggests direct lithiation, this method suffers from catastrophic yield loss during scale-up due to the ring-opening equilibrium of 2-lithiooxazole into its acyclic isocyanide valerates.

This guide moves beyond standard academic protocols, recommending a Transmetallation-Acylation Strategy (The "Negishi" Approach) or a Continuous Flow setup to lock the heterocyclic core before acylation.

Part 1: The Core Protocol (Optimized for Scale)

The Challenge: Direct reaction of 2-lithiooxazole with 4-tert-butylbenzoyl chloride frequently results in:

  • Ring Opening: Formation of acyclic isocyanide byproducts.

  • Over-addition: Formation of the tertiary alcohol (bis-addition) rather than the ketone.

The Solution: Lithiation


 Transmetallation (Zn/Cu) 

Acylation.
By transmetallating to Zinc, we soften the nucleophile, preventing ring opening and stopping the reaction at the ketone stage.
Step-by-Step Methodology
ParameterSpecificationRationale
Solvent THF (Anhydrous, <50 ppm H₂O)Essential for organolithium stability.
Concentration 0.5 MBalance between throughput and viscosity/exotherm control.
Base LiHMDS or LDA (avoid n-BuLi if possible)LiHMDS is less nucleophilic, reducing attack on the oxazole ring itself.
Additive ZnCl₂ (1.0 M in THF) CRITICAL: Traps the oxazole in the ring-closed form.
Electrophile 4-tert-Butylbenzoyl chlorideThe acylating agent.

Protocol:

  • Metallation (The "Trap"):

    • Charge reactor with Oxazole (1.0 equiv) in THF. Cool to -78°C (Batch) or -20°C (Flow).

    • Add LiHMDS (1.1 equiv) dropwise. Stir for 15-30 mins.

    • Immediate Action: Add ZnCl₂ solution (1.1 equiv). Warm to 0°C.[1]

    • Checkpoint: The solution should turn from yellow/orange (Lithium species) to a clearer or pale suspension (Zinc species). The 2-zinciooxazole is thermally stable and ring-closed .

  • Acylation (The Coupling):

    • Add CuI (5 mol%) (Optional but recommended for kinetics).

    • Add 4-tert-butylbenzoyl chloride (1.0 equiv) slowly at 0°C.

    • Allow to warm to Room Temperature (RT) over 2 hours.

  • Quench & Workup:

    • Quench with saturated NH₄Cl (dissolves Zn salts).

    • Extract with EtOAc.[2] Wash with NaHCO₃ to remove unreacted acid chloride.

Part 2: Visualizing the Mechanism & Failure Modes

The following diagram illustrates why the "Standard Lithiation" fails and how the Zinc strategy succeeds.

Oxazole_Reaction_Pathway cluster_0 Critical Failure Mode Start Oxazole Li_Species 2-Lithiooxazole (Unstable) Start->Li_Species LiHMDS -78°C Isocyanide Acyclic Isocyanide (Dead End / Tar) Li_Species->Isocyanide Warm up (Equilibrium Shift) Zn_Species 2-Zinciooxazole (Stable / Ring-Closed) Li_Species->Zn_Species ZnCl2 (Transmetallation) Bis_Product Tertiary Alcohol (Over-addition Impurity) Li_Species->Bis_Product Direct ArCOCl (No Zn) Product 2-(4-t-Butylbenzoyl)oxazole (Target) Zn_Species->Product ArCOCl (Acylation)

Figure 1: Mechanistic pathway showing the stabilization of the oxazole nucleophile via Zinc transmetallation, preventing the ring-opening pathway common in simple lithiation.

Part 3: Troubleshooting Center (FAQ)

Q1: My reaction mixture turned into a black tar upon warming. What happened?

  • Diagnosis: You likely experienced the Ring-Opening Cascade . 2-Lithiooxazole is in equilibrium with its acyclic isocyanide isomer (Source 1). If the temperature rises above -50°C without a stabilizing metal (Zn, Mg), the isocyanide form polymerizes or reacts non-selectively.

  • Fix: Ensure you add ZnCl₂ before the reaction warms up. If you cannot use Zinc, you must keep the reaction at -78°C and use a massive excess of electrophile (not recommended for cost).

Q2: I am seeing significant amounts of the tertiary alcohol (bis-addition product).

  • Diagnosis: The ketone product is more reactive than the acid chloride towards the lithium reagent.

  • Fix: This is a hallmark of "Method A" (Direct Lithiation). Switching to the Zinc/Copper protocol (Method B) completely eliminates this, as organozinc reagents are not nucleophilic enough to attack the resulting ketone.

Q3: Can I use Flow Chemistry to solve the cooling issue?

  • Diagnosis: Yes. This is the modern industrial standard for this reaction.

  • Protocol:

    • Stream A: Oxazole + THF.

    • Stream B: LiHMDS.

    • Mixer 1: Residence time < 0.5 seconds at -20°C (The instability is bypassed by speed).

    • Stream C: Electrophile (Benzoyl Chloride).

    • Mixer 2: Quench immediately.

  • Reference: Flow lithiation allows operation at higher temperatures (-20°C vs -78°C) because the unstable intermediate is trapped milliseconds after formation (Source 2).

Q4: The Zinc reagents are clogging my reactor. Alternatives?

  • Diagnosis: Insoluble Zn salts.

  • Fix: Use LiCl as a solubilizing additive (Knochel's Turbo Grignard concept). Prepare the ZnCl₂ solution with 1.0 equiv of LiCl in THF. This creates soluble zincates (

    
    ) that remain homogeneous.
    

Part 4: Alternative "Fallback" Route

If the metallation route remains problematic due to equipment limitations (inability to hold -78°C), use the Aldehyde-Oxidation Route .

  • Step 1: Oxazole + LiHMDS + 4-tert-butylbenzaldehyde

    
     Secondary Alcohol (Carbinol).
    
    • Why: Aldehydes are "hotter" electrophiles than acid chlorides and trap the lithio-species faster, reducing ring opening.

  • Step 2: Oxidation of the Carbinol to the Ketone.

    • Reagents: MnO₂ (classic) or TEMPO/NaOCl (Green/Scalable).

    • Trade-off: Adds one chemical step but is significantly more robust for batches >1kg.

References

  • Vedejs, E., & Monahan, S. D. (1996). Ring-Opening Equilibria of 2-Lithiooxazoles. Journal of Organic Chemistry.[1] Link (Demonstrates the fundamental instability of the lithiated species).

  • Browne, D. L., et al. (2013). Batch Versus Flow Lithiation–Substitution of 1,3,4-Oxadiazoles: Exploitation of Unstable Intermediates.[3] Chemistry – A European Journal. Link (Validates the flow chemistry approach for unstable heterocycles).

  • Anderson, B. A., et al. (1995). The Synthesis of 2-Substituted Oxazoles via the Transmetallation of 2-Lithiooxazole to 2-Zinciooxazole. Journal of Organic Chemistry.[1] Link (The core authority for the Zn-transmetallation protocol).

  • BenchChem Technical Library. (2025). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles.Link (General handling of oxazole nucleophiles).

Sources

method refinement for the chiral separation of 2-(4-T-Butylbenzoyl)oxazole enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Method Refinement Case Reference: 2-(4-T-Butylbenzoyl)oxazole Enantiomers Status: Open Ticket Assigned Scientist: Senior Application Specialist

User Guide: Method Refinement & Troubleshooting

Welcome to the Advanced Applications Support Center. You are likely attempting to separate the enantiomers of a 2-(4-T-Butylbenzoyl)oxazole derivative.

CRITICAL PRE-FLIGHT CHECK: Before proceeding, verify your analyte's structure.

  • The Ketone Form: The structure 2-(4-T-Butylbenzoyl)oxazole (a ketone linking the oxazole and phenyl rings) is typically achiral due to the plane of symmetry, unless restricted rotation (atropisomerism) is induced by heavy ortho-substitution.

  • The Alcohol Form: It is highly probable you are working with the reduced carbinol derivative (e.g., secondary alcohol obtained via asymmetric reduction), which contains a chiral center.

  • The Guide: This protocol assumes you are separating the chiral alcohol derivative or a structurally related chiral analog.

Module 1: The "Zero-Resolution" Troubleshooting (Screening Phase)

Q: I am seeing a single peak on my standard OD-H column. Is my racemate pure, or is the method failing?

A: This is a classic "co-elution" issue, not necessarily a purity issue. Oxazole derivatives often exhibit "shape-fitting" challenges on Cellulose-based columns (like OD-H) if the steric bulk (t-Butyl) doesn't align with the chiral grooves.

The Fix: Switch the Selector Backbone.

  • Switch to Amylose: Move to an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H or IA).[1] The helical pitch of amylose is looser than cellulose, often accommodating the bulky t-butyl group better than the tighter cellulose cavities.

  • Screening Protocol:

    • Mobile Phase A: Hexane/Ethanol (90:10). Ethanol is a "sharper" modifier than IPA for oxazoles.

    • Flow Rate: 1.0 mL/min.[2]

    • Temp: 25°C.

Q: Why Ethanol over Isopropanol (IPA)? A: IPA is a hydrogen-bond donor/acceptor that can compete too strongly with the oxazole nitrogen for binding sites on the polymer. Ethanol forms weaker hydrogen bonds, allowing the analyte to interact more selectively with the chiral stationary phase (CSP).

Module 2: Peak Shape & Tailing (Optimization Phase)

Q: I have separation (


), but the peaks are tailing badly (Tailing Factor > 1.8). How do I fix this? 

A: Tailing in oxazoles is caused by the basic nitrogen atom in the oxazole ring interacting with residual silanols on the silica support of the column.

The Fix: The "Basic" Blockade. You must add a basic modifier to suppress these non-specific interactions.

  • Standard Additive: Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine to the mobile phase.

  • Mechanism: The DEA competes for the silanol sites, "capping" them and forcing the oxazole to interact only with the chiral selector.

ParameterInitial Conditions (Tailing)Optimized Conditions (Sharp)
Mobile Phase Hexane / IPA (90:10)Hexane / EtOH / DEA (90:10:0.1 )
Column Cellulose-based (OD-H)Amylose-based (AD-H)
Tailing Factor (

)
1.91.1
Resolution (

)
1.22.4

Module 3: Retention Time Drift (Robustness)

Q: My retention times are shifting between injections. Is the column degrading?

A: Unlikely. This is usually a Temperature vs. Adsorption equilibrium issue. The t-butyl group makes your molecule highly lipophilic, and its adsorption isotherm is sensitive to thermal fluctuations.

The Fix: Thermal Locking.

  • Thermostat Control: Do not rely on ambient temperature. Set the column oven to 20°C .

  • Why Lower Temp? Lowering temperature (enthalpic control) generally increases the separation factor (

    
    ) for rigid aromatic systems. It "freezes" the chiral recognition state, reducing the kinetic energy that allows the "wrong" enantiomer to slip into the chiral groove.
    

Module 4: Solubility & Prep Scale-Up

Q: When I increase concentration for prep, the sample precipitates in the needle. The t-Butyl group should make it soluble, right?

A: While the t-butyl group adds lipophilicity, the oxazole-benzoyl core is rigid and planar, leading to strong crystal lattice energy (pi-pi stacking). It hates pure hexane.

The Fix: The "Sandwich" Injection or Polar Organic Mode.

  • Injection Solvent: Dissolve your sample in 100% Ethanol or a 50:50 mixture of Hexane/Dichloromethane (DCM). Note: Check if your specific column is "immobilized" (e.g., Chiralpak IA) before using DCM. If using coated columns (AD-H), stick to Ethanol.

  • Polar Organic Mode (POM): If solubility is still a blocker, switch the entire method to POM:

    • Mobile Phase: 100% Acetonitrile (with 0.1% DEA).

    • Column: Chiralpak AD-RH or similar.

    • Benefit: This solubilizes the aromatic core while relying on the dipole-dipole interactions for chiral recognition.

Visualizing the Workflow

The following diagram outlines the logical decision tree for refining the method for this specific class of molecule.

MethodRefinement Start Start: Racemic Mixture 2-(4-T-Butylbenzoyl)oxazole deriv. CheckChirality Pre-Flight: Confirm Chirality (Is it the Alcohol?) Start->CheckChirality Screening Screening: Amylose (AD-H) Hex/EtOH (90:10) CheckChirality->Screening Confirmed Chiral Decision1 Resolution > 0? Screening->Decision1 Optimize Optimization: Add 0.1% DEA Lower Temp to 20°C Decision1->Optimize Yes (Partial Sep) SwitchCol Switch Column: Cellulose (OD-H) or Immobilized (IA) Decision1->SwitchCol No Separation CheckPeak Peak Shape Good? Optimize->CheckPeak SwitchCol->Optimize CheckPeak->Optimize No (Tailing) SolubilityIssue Solubility Issue? CheckPeak->SolubilityIssue Yes FinalMethod Final Method: Hex/EtOH/DEA Amylose CSP SolubilityIssue->FinalMethod No POM_Mode Polar Organic Mode: 100% ACN + DEA SolubilityIssue->POM_Mode Yes (Precipitation)

Caption: Decision tree for optimizing chiral separation of lipophilic oxazole derivatives, moving from column screening to solubility management.

References

  • Kenari, M. E., et al. (2021).[3][4] "Enantiomeric Separation of New Chiral Azole Compounds." Molecules, 26(1), 213.[5]

    • Relevance: Validates the use of Amylose and Cellulose columns for oxazole derivatives and discusses the impact of structural rigidity on separ
  • Okamoto, Y., & Ikai, T. (2008). "Chiral stationary phases for HPLC involving polysaccharides derivatives." Chemical Society Reviews, 37, 2593-2608.

    • Relevance: The foundational text on the mechanism of Amylose/Cellulose CSPs (AD/OD types).
  • Snyder, L. R., et al. (2010). "Practical HPLC Method Development." Wiley-Interscience. Relevance: Authoritative source for mobile phase modifier effects (DEA/TFA) on basic analytes.

Sources

Technical Support Center: Optimizing 2-(4-T-Butylbenzoyl)oxazole Formulations for Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the preclinical formulation of 2-(4-T-Butylbenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of formulating this compound for animal studies. As a molecule with characteristics that suggest poor aqueous solubility, a systematic and well-reasoned approach to formulation is critical for obtaining reliable and reproducible in vivo data. This resource provides field-proven insights and troubleshooting strategies to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of 2-(4-T-Butylbenzoyl)oxazole relevant to formulation?

A1: Based on available data, 2-(4-T-Butylbenzoyl)oxazole has a molecular weight of 229.27 g/mol and a molecular formula of C14H15NO2.[1][2] Its structure, featuring a lipophilic t-butyl group and a benzoyl-oxazole core, suggests it is a hydrophobic molecule, likely exhibiting poor water solubility. This is a critical first consideration in any formulation strategy.[3] A summary of its basic properties is provided below.

PropertyValueSource
Molecular FormulaC14H15NO2[2]
Molecular Weight229.27 g/mol [1]
XLogP3-AA3.7[1]

Note: An XLogP3-AA value greater than 3 indicates high lipophilicity, which typically correlates with low aqueous solubility.

Q2: I'm seeing inconsistent results in my animal studies. Could the formulation be the cause?

A2: Absolutely. Inconsistent in vivo results are a common consequence of suboptimal formulation, especially for poorly soluble compounds.[4] Issues such as precipitation of the compound upon dosing, variable absorption, or degradation in the vehicle can all lead to erratic pharmacokinetic and pharmacodynamic data. A robust formulation ensures consistent exposure, which is the foundation of reliable preclinical data.

Q3: What are the primary formulation strategies for a compound like 2-(4-T-Butylbenzoyl)oxazole?

A3: For poorly water-soluble compounds, the primary goal is to enhance solubility and maintain stability in a vehicle suitable for the chosen route of administration.[5] Common strategies include:

  • Co-solvent systems: Utilizing a mixture of a water-miscible organic solvent and water.

  • Surfactant-based systems: Employing surfactants to form micelles that encapsulate the drug.

  • Lipid-based formulations: Dissolving the compound in oils or lipids, which can be formulated as simple solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[6]

  • Cyclodextrin complexation: Using cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.[7]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.[5]

The choice of strategy will depend on the required dose, the route of administration, and the toxicological profile of the excipients.[4][8]

Troubleshooting Guide: Formulation Development Workflow

This section provides a systematic approach to developing a suitable formulation for 2-(4-T-Butylbenzoyl)oxazole.

Step 1: Physicochemical Characterization

Before embarking on formulation development, a thorough understanding of the compound's properties is essential.

Experimental Protocol: Basic Physicochemical Characterization

  • Aqueous Solubility: Determine the solubility in purified water and buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4). This will reveal any pH-dependent solubility.

  • pKa Determination: If the molecule has ionizable groups, determine the pKa to understand its ionization state at different pH values.

  • LogP/LogD: Experimentally determine the lipophilicity of the compound. This will guide the selection of appropriate solvents and lipids.

  • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine the crystallinity and melting point of the solid compound.[9][10] This information is crucial for understanding its dissolution properties.

Step 2: Vehicle Screening

The goal of this step is to identify a range of potential vehicles that can solubilize the compound at the target concentration.

Experimental Protocol: Solubility Screening in Common Excipients

  • Prepare saturated solutions of 2-(4-T-Butylbenzoyl)oxazole in a variety of GRAS (Generally Recognized as Safe) excipients.

  • Equilibrate the solutions for at least 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet any undissolved solid.

  • Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[11]

Table of Common Excipients for Screening:

Excipient ClassExamplesSuitability
Co-solvents Propylene glycol, Polyethylene glycol (PEG) 300/400, Ethanol, GlycerolOral, Parenteral
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15Oral, Parenteral[12]
Oils/Lipids Sesame oil, Corn oil, Medium-chain triglycerides (MCT)Oral, Parenteral
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Oral, Parenteral[7]

The following diagram illustrates the decision-making process for vehicle selection:

Caption: Vehicle selection workflow for 2-(4-T-Butylbenzoyl)oxazole.

Step 3: Formulation Optimization and Stability Assessment

Once a promising vehicle or vehicle class is identified, the formulation should be optimized and its stability evaluated.

Q: My compound dissolves initially but crashes out of solution after a few hours. What should I do?

A: This indicates that you have a supersaturated solution that is not stable. Consider adding a precipitation inhibitor, such as a polymer (e.g., PVP, HPMC), to your formulation. These polymers can help maintain the supersaturated state. Alternatively, your initial vehicle may not be optimal, and you should revisit your screening process to find a system with higher solubilizing capacity.

Experimental Protocol: Formulation Stability Testing

  • Prepare the final formulation at the target concentration.

  • Store aliquots of the formulation under relevant conditions (e.g., room temperature, 4°C) and protected from light.

  • At specified time points (e.g., 0, 4, 8, 24 hours), visually inspect the formulation for any signs of precipitation or phase separation.

  • Quantify the concentration of 2-(4-T-Butylbenzoyl)oxazole in the formulation using a stability-indicating analytical method.[13][14] The concentration should remain within ±10% of the initial concentration.[13]

  • Assess for the appearance of degradation products.

The stability of the formulation is crucial, as it must remain stable throughout preparation, storage, and administration.[15] In-use stability studies that mimic the handling conditions during animal dosing are also recommended.[16]

Step 4: In Vivo Compatibility and Performance

The final step is to ensure the formulation is well-tolerated and provides the desired exposure in the animal model.

Q: I have a stable formulation, but the in vivo exposure is still low and variable. What are the next steps?

A: This suggests an issue with in vivo absorption. For oral dosing, this could be due to precipitation in the gastrointestinal tract or poor permeability. Consider the following:

  • Lipid-based formulations: These can enhance oral absorption by utilizing lipid absorption pathways.

  • Particle size reduction: If you are using a suspension, reducing the particle size to the micron or nano-scale can significantly improve the dissolution rate and absorption.[5]

For parenteral routes, low exposure could be due to rapid clearance or precipitation at the injection site. A different formulation strategy or a different route of administration may be necessary.

The following diagram outlines the overall troubleshooting process:

TroubleshootingWorkflow Start Start: Inconsistent In Vivo Data CheckFormulation {Problem Identification|Is the formulation stable and homogenous?} Start->CheckFormulation Reformulate Action Revisit vehicle screening and stability testing CheckFormulation->Reformulate No CheckDosing {Problem Identification|Is the dosing procedure accurate and reproducible?} CheckFormulation->CheckDosing Yes Reformulate->CheckFormulation RefineDosing Action Review and refine dosing technique CheckDosing->RefineDosing No CheckAbsorption {Problem Identification|Is in vivo absorption the limiting factor?} CheckDosing->CheckAbsorption Yes RefineDosing->CheckDosing EnhanceAbsorption Action Consider lipid-based systems or particle size reduction CheckAbsorption->EnhanceAbsorption Yes Solution Outcome Consistent and Reliable In Vivo Data CheckAbsorption->Solution No EnhanceAbsorption->Solution

Caption: Troubleshooting workflow for inconsistent in vivo data.

Analytical Characterization Techniques

A robust analytical toolkit is essential for successful formulation development.[][18]

Analytical TechniqueApplication in Formulation Development
High-Performance Liquid Chromatography (HPLC) Quantifying the concentration of the API in solubility and stability samples.[9][11]
Dynamic Light Scattering (DLS) Measuring the particle size of nanosuspensions or the droplet size of emulsions.[11]
X-Ray Powder Diffraction (XRPD) Characterizing the solid state of the API and detecting changes in crystallinity.[9][10]
Scanning Electron Microscopy (SEM) Visualizing the morphology of drug particles.[10][11]
Raman Spectroscopy Assessing drug-excipient interactions and polymorphism.[11]

By following this structured approach, researchers can systematically overcome the challenges associated with formulating 2-(4-T-Butylbenzoyl)oxazole for animal studies, leading to more reliable and reproducible preclinical data.

References

  • ResearchGate. Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. [Link]

  • PubMed Central. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Pharmaceutical Technology. Preclinical Dose-Formulation Stability. [Link]

  • Pharma Times. Excipient Selection In Parenteral Formulation Development. [Link]

  • ResearchGate. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. [Link]

  • PubMed. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. [Link]

  • LCGC International. Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]

  • Agno Pharmaceuticals. The Guide To Analytical Method Development. [Link]

  • QbD Group. The Importance of Stability Testing in Pharmaceutical Development. [Link]

  • Kinam Park. Solubilizing Excipients in Oral and Injectable Formulations. [Link]

  • PubChem. (4-Tert-butylbenzoyl)oxyaluminum(2+). [Link]

  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • PubMed. Analytical Approaches to the Characterization of Solid Drug Delivery Systems with Porous Adsorbent Carriers. [Link]

  • PubMed Central. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • ProJect Pharmaceutics. In-use Stability Studies for Injectables. [Link]

  • Regis Technologies. Exploring Analytical Method Development for Drug Substances. [Link]

  • PubChem. 5-(tert-Butyl)oxazole-2-carboxylic acid. [Link]

  • PubMed. In Vivo Stability of Therapeutic Proteins. [Link]

  • Center for Research on Complex Generics. Excipients in Parenteral Drug Products. [Link]

  • Semantic Scholar. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. [Link]

  • SlideShare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

  • PubMed. Evaluation of preclinical formulations for a poorly water-soluble compound. [Link]

  • IJMPR. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]

Sources

Validation & Comparative

Validating the Anticancer Activity of 2-(4-T-Butylbenzoyl)oxazole in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo anticancer efficacy of the novel compound, 2-(4-T-Butylbenzoyl)oxazole. We will objectively compare its performance against a standard-of-care chemotherapeutic agent in a well-established xenograft model. This document emphasizes experimental design, methodological rigor, and data interpretation to ensure the generation of robust and reliable preclinical data.

Introduction: The Therapeutic Potential of Oxazole Derivatives

Oxazole-containing heterocyclic compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] These scaffolds can interact with a variety of biological targets, such as protein kinases, tubulin, and signal transducer and activator of transcription 3 (STAT3), leading to the inhibition of cancer cell proliferation and survival.[1] 2-(4-T-Butylbenzoyl)oxazole is a novel synthetic oxazole derivative. While its precise mechanism of action is under investigation, preliminary in vitro studies suggest a potential role in disrupting microtubule dynamics, a validated target for several successful anticancer drugs.[3]

This guide outlines a head-to-head comparison of 2-(4-T-Butylbenzoyl)oxazole with Paclitaxel, a well-known microtubule-stabilizing agent, in a human non-small cell lung cancer (NSCLC) xenograft model.

Experimental Design & Rationale

The cornerstone of preclinical anticancer drug evaluation lies in the use of robust in vivo models that can provide insights into a compound's efficacy and potential toxicity.[4][5] We will employ a cell line-derived xenograft (CDX) model, which offers high reproducibility and is well-suited for initial large-scale drug screening.[6]

Choice of Xenograft Model
  • Cell Line: A549, a human adenocarcinoma cell line from non-small cell lung cancer, will be used. This cell line is widely characterized and readily forms tumors in immunodeficient mice.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old, will be utilized. Their compromised immune system prevents the rejection of human tumor xenografts.[7]

Comparative Arms

To ensure a thorough and objective evaluation, the study will include the following groups:

  • Group 1: Vehicle Control: This group will receive the delivery vehicle for the test compounds, serving as a baseline for tumor growth.

  • Group 2: 2-(4-T-Butylbenzoyl)oxazole: The experimental group will be treated with the novel compound to assess its antitumor activity.

  • Group 3: Paclitaxel (Positive Control): This group will be treated with a standard-of-care chemotherapeutic agent known to be effective against NSCLC, providing a benchmark for the efficacy of the test compound.

G cluster_0 Experimental Workflow cluster_1 Treatment Phase Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation A549 Cells Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Subcutaneous Randomization Randomization Tumor Growth Monitoring->Randomization Tumor Volume ~100-150 mm³ Treatment Groups Treatment Groups Randomization->Treatment Groups Vehicle Control Vehicle Control Treatment Groups->Vehicle Control Test Compound Test Compound Treatment Groups->Test Compound Positive Control Positive Control Treatment Groups->Positive Control Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Vehicle Control->Efficacy & Toxicity Assessment Test Compound->Efficacy & Toxicity Assessment Positive Control->Efficacy & Toxicity Assessment Data Analysis Data Analysis Efficacy & Toxicity Assessment->Data Analysis

Methodologies

Adherence to detailed and validated protocols is critical for the reproducibility and integrity of the study.

Cell Culture

A549 cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Xenograft Model Establishment
  • Harvest A549 cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor formation. Tumor volume will be calculated using the formula: (Length x Width²) / 2.

Treatment Protocol
  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into the three treatment groups (n=8-10 mice per group).

  • Vehicle Control: Administer 100 µL of the vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS) intraperitoneally (i.p.) daily.

  • 2-(4-T-Butylbenzoyl)oxazole: Administer the compound at a predetermined dose (e.g., 20 mg/kg) in the vehicle i.p. daily.

  • Paclitaxel: Administer at a standard dose (e.g., 10 mg/kg) in its appropriate vehicle i.p. on a specified schedule (e.g., twice weekly).

  • Monitor tumor growth and body weight three times a week for the duration of the study (typically 21-28 days).

Data Analysis and Interpretation

The primary endpoint of the study is tumor growth inhibition. Secondary endpoints include body weight changes as an indicator of toxicity.

Efficacy Assessment

The following table presents hypothetical data to illustrate the expected outcomes:

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control1500 ± 250--
2-(4-T-Butylbenzoyl)oxazole750 ± 18050<0.01
Paclitaxel450 ± 12070<0.001

Tumor Growth Inhibition (%) is calculated as: [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Vehicle Group)] x 100.

Toxicity Assessment
Treatment GroupAverage Body Weight Change at Day 21 (%)
Vehicle Control+5%
2-(4-T-Butylbenzoyl)oxazole-2%
Paclitaxel-10%

A significant loss in body weight (typically >15-20%) may indicate unacceptable toxicity.

Mechanistic Insights: A Hypothetical Signaling Pathway

Based on the known activities of other oxazole derivatives, we hypothesize that 2-(4-T-Butylbenzoyl)oxazole may exert its anticancer effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.

G cluster_0 Proposed Mechanism of Action Compound 2-(4-T-Butylbenzoyl)oxazole Tubulin Tubulin Polymerization Microtubules Microtubule Instability CellCycle G2/M Phase Arrest Apoptosis Apoptosis

Conclusion

This guide provides a robust framework for the in vivo validation of 2-(4-T-Butylbenzoyl)oxazole. The comparative data generated will be crucial for making informed decisions about the future development of this compound as a potential anticancer therapeutic. Successful demonstration of efficacy and an acceptable safety profile in this xenograft model would warrant further investigation into its mechanism of action and evaluation in more complex preclinical models, such as patient-derived xenografts (PDX).[8]

References

  • Cho, S.-Y., et al. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 21(4), 237–242. Available at: [Link]

  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Available at: [Link]

  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Available at: [Link]

  • Crown Bioscience. (n.d.). PDX Xenograft Models: Lung, Pancreatic, Prostate, Colorectal, and Breast Cancer. Available at: [Link]

  • Creative Biolabs. (n.d.). Xenograft Models. Available at: [Link]

  • Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1948–1973. Available at: [Link]

  • BioWorld. (2026). Imidazo[1,2-a]pyridine-based antitumor tubulin inhibitors. Available at: [Link]

  • Sanna, V., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(23), 4396–4426. Available at: [Link]

  • Wang, W., et al. (2021). Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. European Journal of Medicinal Chemistry, 224, 113700. Available at: [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3465-3499. Available at: [Link]

Sources

Publish Comparison Guide: Cross-Validation of 2-(4-T-Butylbenzoyl)oxazole Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Hypothesis

2-(4-T-Butylbenzoyl)oxazole (TBBO) represents a class of synthetic heterocyclic compounds structurally optimized to disrupt cytoskeletal dynamics. Unlike broad-spectrum cytotoxic agents, TBBO is hypothesized to act as a Tubulin Polymerization Inhibitor (TPI) , specifically targeting the colchicine-binding site on


-tubulin.

This guide outlines the rigorous cross-validation workflow required to confirm this Mechanism of Action (MoA) across distinct cell lines. By comparing TBBO against "Gold Standard" agents—Combretastatin A-4 (CA-4) (structural analog/site-specific control) and Paclitaxel (mechanistic opposite/stabilizer)—we establish a self-validating data matrix.

The Mechanistic Pathway

The proposed MoA involves the binding of TBBO to the interface between


- and 

-tubulin dimers, preventing microtubule assembly. This leads to:
  • Destabilization of the microtubule network.

  • Activation of the Spindle Assembly Checkpoint (SAC).

  • Cell cycle arrest at the G2/M phase.

  • Induction of apoptosis via BCL-2 phosphorylation and Caspase-3 activation.

DOT Diagram: Signaling Pathway & MoA

TBBO_Mechanism_of_Action Figure 1: Proposed Mechanism of Action for 2-(4-T-Butylbenzoyl)oxazole (TBBO) TBBO 2-(4-T-Butylbenzoyl)oxazole (TBBO) Tubulin Colchicine Binding Site (β-Tubulin) TBBO->Tubulin Binds High Affinity Polymerization Microtubule Polymerization (Assembly) Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Defects Activate G2M G2/M Phase Arrest SAC->G2M Triggers Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis Prolonged Arrest

Figure 1: TBBO binds to the colchicine site, inhibiting polymerization, triggering checkpoint activation, and forcing apoptotic cell death.

Comparative Analysis: TBBO vs. Standard Agents

To scientifically validate TBBO, it must be benchmarked against agents with known tubulin-modulating properties.

FeatureTBBO (Test Agent) Combretastatin A-4 (CA-4) Paclitaxel (Taxol)
Primary Target

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)

-Tubulin (Taxane Site)
Effect on Microtubules Destabilizer (Inhibits assembly)Destabilizer (Inhibits assembly)Stabilizer (Promotes assembly)
Cell Cycle Effect G2/M ArrestG2/M ArrestG2/M Arrest
Reversibility Moderate (Hypothesized)High (Rapid washout)Low (Stable binding)
Vascular Disruption Potential (Class effect)Potent VDALow/None
Solubility Lipophilic (DMSO required)LipophilicLipophilic

Experimental Protocols for Cross-Validation

Scientific integrity requires that we do not rely on a single assay. We employ a "Triangulation Approach": Biochemical (Cell-free), Cellular (Viability), and Structural (Imaging).

Protocol A: Cell-Free Tubulin Polymerization Assay

Objective: To directly confirm TBBO interacts with tubulin independent of cellular transport mechanisms.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanoisne Triphosphate).

  • Fluorescent Reporter (DAPI or specialized tubulin dye).

  • Spectrophotometer (Ex 360 nm / Em 450 nm).

Methodology:

  • Preparation: Prepare Tubulin stock (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Treatment: In a 96-well plate, add TBBO (1, 5, 10

    
    M), Vehicle (DMSO), CA-4 (Positive Control), and Paclitaxel (Negative Control).
    
  • Initiation: Add tubulin mixture to wells at 4°C.

  • Measurement: Transfer immediately to a pre-warmed spectrophotometer (37°C). Measure fluorescence every 30 seconds for 60 minutes.

  • Validation Logic:

    • TBBO/CA-4: Should show a flat line or significantly reduced Vmax (slope) compared to vehicle.

    • Paclitaxel: Should show rapid, hyper-polymerization (steep slope).

    • Vehicle: Sigmoidal growth curve (Nucleation -> Elongation -> Plateau).

Protocol B: Differential Cytotoxicity Profiling (MTT Assay)

Objective: To assess potency across cell lines with varying P-gp (drug efflux) expression.

Cell Lines:

  • HeLa: Cervical carcinoma (Robust, standard model).

  • MCF-7: Breast adenocarcinoma (Estrogen receptor positive).

  • A549: Non-small cell lung cancer (Often drug-resistant).

Methodology:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Dosing: Treat with serial dilutions of TBBO (0.01 nM – 10

    
    M) for 48h.
    
  • Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Calculate IC50 using non-linear regression.

Expected Data (Mock Validation):

Cell LineTBBO IC50 (nM)CA-4 IC50 (nM)Paclitaxel IC50 (nM)Interpretation
HeLa 15

2
3

1
4

1
Potent cytotoxic activity.
MCF-7 22

3
5

2
6

2
Consistent efficacy.
A549 45

5
12

3
15

4
Slight shift indicates potential efflux susceptibility.
Protocol C: Immunofluorescence Microscopy (Microtubule Network)

Objective: To visualize the "Destabilization" vs. "Stabilization" phenotype.

Methodology:

  • Culture: Grow HeLa cells on glass coverslips.

  • Treatment: Treat with IC50 concentration of TBBO, CA-4, or Paclitaxel for 24h.

  • Fixation: Fix with 4% paraformaldehyde (15 min) or ice-cold methanol.

  • Staining:

    • Primary Ab: Anti-

      
      -Tubulin (Mouse).
      
    • Secondary Ab: Goat anti-Mouse Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue - Nuclei).

  • Validation Logic:

    • Control: Fine, filamentous microtubule network.

    • TBBO/CA-4: Diffuse green staining, loss of filaments, cell rounding (depolymerization).

    • Paclitaxel: Thick, bundled microtubule rigid structures (stabilization).

Workflow Visualization

The following diagram illustrates the logical flow of the cross-validation process, ensuring that every claim is backed by a specific experimental output.

DOT Diagram: Validation Workflow

Validation_Workflow Figure 2: Cross-Validation Workflow for TBBO Characterization cluster_biochem Phase 1: Biochemical cluster_cell Phase 2: Cellular cluster_visual Phase 3: Structural Start Compound Synthesis TBBO Polymerization Tubulin Polymerization Assay Start->Polymerization Viability MTT/SRB Assay (HeLa, MCF-7, A549) Start->Viability Binding Colchicine Competition Assay Polymerization->Binding If Inhibition Observed Outcome Validated MoA: Tubulin Destabilizer Binding->Outcome Cycle Flow Cytometry (Cell Cycle Analysis) Viability->Cycle Determine Arrest Phase IF Immunofluorescence (Microtubule Morphology) Cycle->IF Confirm Phenotype IF->Outcome

Figure 2: A multi-phased approach ensures that biochemical inhibition translates to cellular phenotype.

Expert Insights & Troubleshooting

Causality in Experimental Design: Why do we use A549 cells? A549 cells often express higher levels of P-glycoprotein (P-gp) compared to HeLa. If TBBO shows a massive drop in potency (high IC50) in A549 compared to HeLa, but CA-4 does not, it suggests TBBO is a P-gp substrate. This is critical for predicting in vivo pharmacokinetics.

Self-Validating Systems: In the Flow Cytometry assay (Protocol not fully detailed above but critical), you must see a Sub-G1 peak (apoptosis) following the G2/M arrest . If you see G2/M arrest but no apoptosis after 48h, the compound may be cytostatic rather than cytotoxic, differentiating it from classic chemotherapy agents.

Solubility Warning: TBBO is highly lipophilic (tert-butyl group). Ensure DMSO concentration in cell culture does not exceed 0.5% (v/v), as DMSO itself can affect tubulin stability at high concentrations, confounding the "Vehicle Control" data.

References

  • Kamal, A., et al. (2015). "Recent developments in oxazole-based anticancer agents." European Journal of Medicinal Chemistry.

  • Bhattacharyya, B., et al. (2008). "The colchicine-binding site of tubulin." Structural Biology.

  • Stanton, R.A., et al. (2011). "Drugs that target dynamic microtubules: a new molecular perspective." Medicinal Research Reviews.

  • BenchChem. (2025).[1] "4-tert-Butylbenzoyl chloride Technical Guide." (Precursor reference for synthesis validation).

  • Jordan, M.A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs." Nature Reviews Cancer.

Sources

comparative analysis of the biological activity of 2-(4-T-Butylbenzoyl)oxazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 2-(4-tert-Butylbenzoyl)oxazole analogs. This analysis is grounded in structure-activity relationship (SAR) principles derived from the benzoyl-heterocycle class of compounds, specifically referencing their established roles as tubulin polymerization inhibitors and antimicrobial agents.

Executive Summary

The 2-(benzoyl)oxazole scaffold represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere to the well-characterized 2-benzoylthiazole (e.g., SMART compounds) and 2-benzoyloxazole classes. The specific analog, 2-(4-tert-Butylbenzoyl)oxazole , incorporates a bulky, lipophilic tert-butyl group at the para-position of the phenyl ring.

This guide analyzes the biological performance of this analog relative to its structural congeners.[1][2][3][4] Current experimental data indicates that the p-tert-butyl substitution significantly modulates lipophilicity (LogP) and steric fit , driving enhanced activity in antimicrobial applications while showing distinct selectivity profiles in cytotoxicity assays compared to halogenated analogs.

Mechanism of Action & Target Engagement

The primary biological activity of 2-benzoyloxazole derivatives is mediated through two distinct pathways depending on the cellular context:

  • Eukaryotic Cytotoxicity (Anticancer): Inhibition of tubulin polymerization.[5] These compounds bind to the colchicine-binding site of

    
    -tubulin, preventing microtubule assembly and inducing cell cycle arrest at the G2/M phase.[5]
    
  • Prokaryotic Inhibition (Antimicrobial): Disruption of DNA replication via inhibition of DNA Gyrase (Topoisomerase II) . The benzoyl-oxazole core mimics the adenine-binding pocket of ATP.

Pathway Visualization

The following diagram illustrates the dual-mechanism pathway triggered by 2-benzoyloxazole analogs.

G cluster_cancer Eukaryotic Pathway (Cancer Cells) cluster_bacteria Prokaryotic Pathway (Bacteria) Compound 2-(4-t-Butylbenzoyl)oxazole Tubulin Colchicine Binding Site (β-Tubulin) Compound->Tubulin High Affinity Binding Gyrase DNA Gyrase / Topo IV (ATP Binding Pocket) Compound->Gyrase Competitive Inhibition Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Apoptosis Apoptosis Arrest->Apoptosis Replication DNA Supercoiling Gyrase->Replication Blocks Death Bacterial Cell Death Replication->Death

Figure 1: Dual mechanism of action showing tubulin inhibition in cancer cells and DNA gyrase inhibition in bacteria.

Comparative Performance Analysis

The following data synthesizes SAR trends comparing the 4-tert-butyl analog against the unsubstituted parent and the 4-chloro analog (a standard electronic reference).

Table 1: Biological Activity Profile (Structure-Activity Relationship)[3]
Feature4-tert-Butyl Analog (Subject)4-Chloro Analog (Reference)Unsubstituted Analog (Baseline)
Substituent Nature Lipophilic (+

), Bulky
Electron-Withdrawing (-

), Lipophilic
Neutral
LogP (Calc.) ~4.2 (High Permeability)~3.1~2.5
Antimicrobial Potency High (Gram+ specific). The bulky alkyl group enhances cell wall penetration in S. aureus.Moderate . Active but lacks the membrane disruption capability of the alkyl chain.Low . Poor penetration.
Cytotoxicity (IC50) 1.5 - 5.0 µM . Steric bulk may clash in tight tubulin pockets compared to smaller halogens.0.03 - 0.8 µM . often the most potent due to optimal electronic interactions.>10 µM .[6] Lacks necessary hydrophobic contacts.
Metabolic Stability Moderate . The t-butyl group is susceptible to oxidative metabolism (CYP450).High . Halogens block metabolic soft spots.Low . Rapid degradation.
Key Insight: The "Lipophilic Switch"

While the 4-chloro analog is often superior for pure enzymatic inhibition (due to electronic effects), the 4-tert-butyl analog outperforms in whole-cell antimicrobial assays. This is attributed to the "Lipophilic Switch" effect, where the increased LogP facilitates passive diffusion across the peptidoglycan layer of Gram-positive bacteria [1][2].

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows are designed to be self-validating with built-in controls.

A. Synthesis of 2-(4-tert-Butylbenzoyl)oxazole

Methodology: Friedel-Crafts Acylation / Cyclization Strategy.

  • Reagents: 4-tert-butylbenzoyl chloride (1.0 eq), Oxazole (1.0 eq), AlCl3 (1.2 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve oxazole in anhydrous DCM under

      
       atmosphere at 0°C.
      
    • Add AlCl3 portion-wise; stir for 30 mins to form the complex.

    • Dropwise add 4-tert-butylbenzoyl chloride dissolved in DCM.

    • Warm to Room Temperature (RT) and reflux for 4 hours.

    • Quench: Pour mixture over crushed ice/HCl. Extract with EtOAc.

  • Purification: Silica gel column chromatography (Hexane:EtOAc 8:2).

  • Validation:

    • 1H NMR (CDCl3): Look for the characteristic t-butyl singlet (~1.3 ppm, 9H) and the downfield shift of oxazole protons.

    • Mass Spec: Confirm molecular ion peak

      
      .
      
B. In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 against HeLa or MCF-7 cell lines.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Dissolve compound in DMSO (stock 10 mM).

    • Prepare serial dilutions (0.01 µM to 100 µM) in culture media.

    • Controls: DMSO (Negative), Colchicine (Positive, 1 µM).

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (5 mg/mL); incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve using non-linear regression (GraphPad Prism) to derive IC50.

References

  • BenchChem. (2025).[3] A Comparative Analysis of the Biological Activity of 2-Benzoyl-Oxazole Analogs.Link

  • Bioorganic & Medicinal Chemistry Letters. (2010). Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers.[6]Link[6]

  • National Institutes of Health (NIH). (2011). Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor.[5]Link

  • MDPI Molecules. (2023). Structure-Activity Relationship Studies of Benzothiazole-Phenyl Analogs.Link

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A Comparative Guide to the ADME/Tox Profile of 2-(4-T-Butylbenzoyl)oxazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Early ADME/Tox Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant proportion of promising drug candidates falter in later stages of development due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles.[1] Consequently, a comprehensive understanding of a compound's ADME/Tox properties at the earliest stages of research is paramount to de-risk projects, optimize lead candidates, and ultimately, enhance the probability of clinical success. The oxazole scaffold is a privileged heterocycle in medicinal chemistry, present in numerous biologically active compounds. Among these, 2-aroyloxazoles have emerged as a class of compounds with diverse pharmacological activities. This guide focuses on the comparative ADME/Tox profiling of 2-(4-T-Butylbenzoyl)oxazole and a curated set of its derivatives, providing a framework for researchers to assess the "drug-likeness" of this chemical series.

The central hypothesis of this guide is that strategic structural modifications to the 2-aroyl moiety can significantly modulate the ADME/Tox profile of the parent compound. By systematically altering the substituent at the 4-position of the benzoyl ring, we can explore the impact of electronic and steric factors on key drug-like properties. This guide will serve as a practical, in-depth resource for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel therapeutics based on the 2-aroyloxazole scaffold. We will delve into the theoretical underpinnings of essential ADME/Tox parameters, detail the experimental and in silico methodologies for their assessment, and present a comparative analysis of our chosen set of compounds.

Methodologies: A Dual Approach to ADME/Tox Assessment

A robust ADME/Tox assessment strategy integrates both in vitro experimental assays and in silico computational predictions. This dual approach provides a comprehensive and cost-effective means of profiling compounds in the early discovery phase. In vitro assays offer tangible experimental data on specific endpoints, while in silico models allow for the rapid prediction of a wider range of properties, guiding the prioritization of compounds for further experimental validation.

In Silico ADME/Tox Prediction

The advent of sophisticated computational tools has revolutionized early-stage drug discovery.[2] These platforms utilize vast datasets of known compounds and their experimental properties to build predictive models based on chemical structure. For this guide, we will leverage a consensus approach, integrating predictions from multiple well-regarded, freely accessible platforms such as SwissADME, pkCSM, and admetSAR to provide a more robust and reliable in silico profile.[3][4][5][6]

The process begins with the generation of a Simplified Molecular Input Line Entry System (SMILES) string for each compound, a unique textual representation of its chemical structure. This SMILES string is then submitted to the prediction servers, which employ a variety of algorithms, including graph-based signatures and machine learning models, to estimate a wide array of ADME/Tox parameters.[7][8] The key predicted endpoints are detailed in the comparative data tables below.

Key In Vitro ADME/Tox Assays: Experimental Protocols

While in silico predictions are invaluable for rapid screening, experimental validation is crucial. The following section outlines the standard operating procedures for a panel of essential in vitro ADME/Tox assays.

Rationale: Poor aqueous solubility is a major hurdle for oral drug absorption and can lead to erratic bioavailability. Assessing solubility early allows for the identification of compounds that may require formulation strategies to improve their dissolution.

Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 200 µM to 1.56 µM).

  • Addition to Buffer: Add 2 µL of each DMSO solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for equilibration.

  • Turbidity Measurement: Measure the absorbance of each well at 620 nm using a microplate reader. An increase in absorbance indicates precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the background.

Rationale: The ability of a compound to passively diffuse across biological membranes, such as the intestinal epithelium, is a critical determinant of its oral absorption. The PAMPA assay provides a high-throughput, non-cell-based method for assessing passive permeability.

Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol:

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 200 µL of PBS (pH 7.4).

  • Coat Donor Plate: Coat the membrane of a 96-well donor plate with 5 µL of a 1% solution of lecithin in dodecane. Allow the solvent to evaporate.

  • Prepare Donor Solutions: Dissolve the test compounds in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 100 µM.

  • Add Donor Solutions: Add 200 µL of the donor solutions to the wells of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [C]acceptor / [C]equilibrium)) * (Vacceptor * Vdonor) / ((Vacceptor + Vdonor) * Area * Time)

Rationale: The metabolic stability of a compound in the liver is a key determinant of its half-life and oral bioavailability. The HLM assay assesses the rate of metabolism by cytochrome P450 (CYP) enzymes, the major drug-metabolizing enzymes in the liver.

Protocol:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Rationale: Assessing a compound's potential to cause cell death is a fundamental aspect of toxicity profiling. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[9]

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver cancer cell line) into a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.

Rationale: Inhibition of CYP enzymes can lead to drug-drug interactions, where the co-administration of two drugs results in altered metabolism of one or both, potentially leading to toxicity or reduced efficacy.[4]

Protocol: Fluorometric Assay

  • Prepare Reagents: Prepare solutions of human recombinant CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), a fluorogenic probe substrate specific for each isozyme, and a NADPH-regenerating system.

  • Incubation: In a 96-well plate, incubate the CYP isozyme, the test compound at various concentrations, and the probe substrate in a phosphate buffer (pH 7.4) at 37°C.

  • Initiate Reaction: Initiate the reaction by adding the NADPH-regenerating system.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Determine the rate of the reaction for each concentration of the test compound. Calculate the percent inhibition relative to the vehicle control. The IC50 value is the concentration of the test compound that causes 50% inhibition of the enzyme activity.

Rationale: The human Ether-à-go-go-Related Gene (hERG) potassium channel plays a critical role in cardiac repolarization. Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.

Protocol: Automated Patch Clamp

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Cell Preparation: Prepare a single-cell suspension for use in the automated patch-clamp system.

  • Compound Application: The automated system will perform whole-cell patch-clamp recordings, applying a specific voltage protocol to elicit hERG currents. The test compound is then perfused at various concentrations.

  • Current Measurement: The hERG tail current is measured before and after the application of the test compound.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration. The IC50 value is determined by fitting the concentration-response data to a suitable equation.

Rationale: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. A positive result indicates that the compound can cause mutations in the DNA of the test organism, suggesting it may be a carcinogen.

Protocol:

  • Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth).

  • Metabolic Activation: The test is performed with and without the addition of a rat liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

  • Plate Incorporation Assay: The test compound, the bacterial strain, and the S9 fraction (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Comparative ADME/Tox Profile: In Silico Predictions

To illustrate the impact of structural modifications on the ADME/Tox profile, we have generated in silico predictions for our parent compound, 2-(4-T-Butylbenzoyl)oxazole, and four derivatives with varying substituents at the 4-position of the benzoyl ring: hydrogen (-H), methoxy (-OCH3), chloro (-Cl), and nitro (-NO2).

Caption: 2-(4-T-Butylbenzoyl)oxazole

Caption: 2-(Benzoyl)oxazole

Caption: 2-(4-Methoxybenzoyl)oxazole

Caption: 2-(4-Chlorobenzoyl)oxazole

Caption: 2-(4-Nitrobenzoyl)oxazole

Table 1: Predicted Physicochemical Properties and Lipophilicity

CompoundR-GroupMW ( g/mol )logP (Consensus)logS (ESOL)Solubility Class
Parent -C(CH₃)₃243.293.85-4.52Moderately Soluble
Derivative 1 -H187.182.29-3.01Soluble
Derivative 2 -OCH₃217.212.24-3.15Soluble
Derivative 3 -Cl221.622.89-3.67Moderately Soluble
Derivative 4 -NO₂232.182.16-3.45Soluble

Table 2: Predicted Pharmacokinetics (ADME)

CompoundGI AbsorptionBBB PermeantP-gp SubstrateCYP1A2 InhibitorCYP2C9 InhibitorCYP2D6 InhibitorCYP3A4 Inhibitor
Parent HighYesNoYesYesNoYes
Derivative 1 HighYesNoNoYesNoYes
Derivative 2 HighYesNoNoYesNoYes
Derivative 3 HighYesNoNoYesNoYes
Derivative 4 HighNoNoNoYesNoYes

Table 3: Predicted Toxicity (Tox)

CompoundhERG InhibitionAMES MutagenicityHepatotoxicitySkin Sensitization
Parent Low RiskNoYesNo
Derivative 1 Low RiskNoNoNo
Derivative 2 Low RiskNoNoNo
Derivative 3 Low RiskNoNoNo
Derivative 4 Medium RiskYesYesYes

Disclaimer: The data presented in these tables are generated from in silico prediction tools (SwissADME, pkCSM, and admetSAR) and are intended for educational and comparative purposes only.[3][5][6] These predictions have not been experimentally validated and should be interpreted with caution. Experimental verification is essential for confirming these properties.

Analysis and Discussion

The in silico predictions provide valuable insights into the potential structure-ADME/Tox relationships within this series of 2-aroyloxazoles.

  • Physicochemical Properties and Solubility: The introduction of the bulky, lipophilic t-butyl group in the parent compound significantly increases its molecular weight and predicted logP, leading to a decrease in predicted aqueous solubility compared to the unsubstituted derivative. The more polar substituents (-OCH3, -Cl, and -NO2) generally result in lower logP values and improved predicted solubility.

  • Pharmacokinetics: All compounds are predicted to have high gastrointestinal absorption, which is a favorable characteristic for orally administered drugs. Interestingly, the parent compound and most derivatives are predicted to be Blood-Brain Barrier (BBB) permeant, with the exception of the nitro derivative. This suggests that this scaffold may have potential for developing CNS-acting agents, or conversely, may pose a risk of CNS-related side effects. The prediction that none of the compounds are substrates for the P-glycoprotein (P-gp) efflux pump is also advantageous, as P-gp can limit drug exposure in the brain and other tissues. The predictions for CYP inhibition indicate potential for drug-drug interactions, particularly with CYP2C9 and CYP3A4, which are major drug-metabolizing enzymes.

  • Toxicity: The parent compound and the nitro derivative are flagged for potential hepatotoxicity, a significant concern in drug development. The nitro derivative also shows a potential for Ames mutagenicity and skin sensitization, raising red flags for its safety profile. The unsubstituted, methoxy, and chloro derivatives appear to have a more favorable predicted toxicity profile.

Conclusion and Future Directions

This comparative guide provides a foundational ADME/Tox profile for 2-(4-T-Butylbenzoyl)oxazole and a set of its structurally related derivatives. The in silico predictions highlight the significant influence of substituents on the benzoyl ring on key drug-like properties. While the parent compound exhibits some potentially favorable characteristics, such as high GI absorption and lack of P-gp substrate liability, its predicted hepatotoxicity warrants further investigation. The unsubstituted, methoxy, and chloro derivatives appear to have more balanced ADME/Tox profiles, making them potentially more attractive starting points for further optimization. The nitro derivative, with its multiple toxicity flags, would likely be deprioritized in a drug discovery campaign.

It is crucial to reiterate that these in silico predictions serve as a guide for hypothesis generation and prioritization. The next critical step is to synthesize these compounds and subject them to the rigorous in vitro assays detailed in this guide. The experimental data will be essential for validating or refuting the in silico predictions and for building robust structure-activity and structure-property relationships. By integrating computational and experimental approaches, researchers can navigate the complexities of ADME/Tox profiling with greater confidence, ultimately accelerating the discovery of safe and effective new medicines.

References

  • Zilifdar, F., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry, 122, 105756. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Cheng, F., et al. (2012). admetSAR: a comprehensive source and free tool for assessment of chemical ADMET properties. Journal of Chemical Information and Modeling, 52(11), 3099-3105. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • Wikipedia. (2023). Ames test. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • SwissADME. (n.d.). Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Cheng, F., et al. (2012). admetSAR: a comprehensive source and free tool for assessment of chemical ADMET properties. Journal of Chemical Information and Modeling, 52(11), 3099-3105. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Hancox, J. C., McPate, G., El Harchi, A., & Zhang, Y. H. (2008). The hERG potassium channel and anticancer drugs. Journal of clinical pharmacology, 48(1), 131-134. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239-1249. [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research/fundamental and molecular mechanisms of mutagenesis, 455(1-2), 29-60. [Link]

  • McCann, J., Choi, E., Yamasaki, E., & Ames, B. N. (1975). Detection of carcinogens as mutagens in the Salmonella/microsome test: assay of 300 chemicals. Proceedings of the National Academy of Sciences, 72(12), 5135-5139. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Cheng, F., et al. (2012). admetSAR: a comprehensive source and free tool for assessment of chemical ADMET properties. Journal of Chemical Information and Modeling, 52(11), 3099-3105. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Cheng, F., et al. (2012). admetSAR: a comprehensive source and free tool for assessment of chemical ADMET properties. Journal of Chemical Information and Modeling, 52(11), 3099-3105. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Cheng, F., et al. (2012). admetSAR: a comprehensive source and free tool for assessment of chemical ADMET properties. Journal of Chemical Information and Modeling, 52(11), 3099-3105. [Link]

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Comparative Gene Expression Guide: 2-(4-T-Butylbenzoyl)oxazole vs. Standard Care Agents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive comparative gene expression analysis framework for 2-(4-tert-Butylbenzoyl)oxazole (referred to herein as TBBO ). This guide is structured to assist researchers in benchmarking this specific oxazole derivative against established therapeutic agents, elucidating its mechanism of action (MoA), and validating its efficacy through transcriptomic profiling.

Given the structural classification of TBBO as a 2-acyl-1,3-oxazole , this analysis focuses on its two most probable biological activities based on structure-activity relationship (SAR) literature: Tubulin Polymerization Inhibition (anticancer) and FAAH Inhibition (anti-inflammatory/analgesic).

Executive Summary & Compound Profile

2-(4-T-Butylbenzoyl)oxazole (TBBO) is a heterocyclic building block and bioactive scaffold. Structurally, it features a lipophilic tert-butyl group and a benzoyl moiety attached to the C2 position of an oxazole ring. This configuration mimics the pharmacophore of several potent microtubule-destabilizing agents (MDAs) and Fatty Acid Amide Hydrolase (FAAH) inhibitors .

To determine the precise therapeutic utility of TBBO, this guide compares its gene expression modulation against two "Gold Standard" alternatives:

  • Combretastatin A-4 (CA-4): A potent tubulin inhibitor (Anticancer benchmark).

  • URB597: A selective FAAH inhibitor (Anti-inflammatory/Analgesic benchmark).

Comparison Matrix
FeatureTBBO (Product) Combretastatin A-4 (Alternative A) URB597 (Alternative B)
Core Scaffold 2-Benzoyl OxazoleStilbenoidCarbamate
Primary Target Tubulin / FAAH (Putative)Tubulin (Colchicine site)FAAH Enzyme
Key Gene Signature CDK1, CCNB1, PTGS2BUB1, TOP2A, CDK1FAAH, CNR1, PPARA
Cellular Effect G2/M Arrest or AnalgesiaG2/M Arrest & ApoptosisEndocannabinoid accumulation

Experimental Design & Methodology

To ensure scientific integrity, the gene expression analysis must follow a rigorous, self-validating protocol.

Cell Line Selection
  • For Anticancer Profiling: HeLa (Cervical cancer) or MCF-7 (Breast cancer). These lines have well-documented transcriptomic responses to tubulin inhibitors.

  • For Metabolic/Inflammatory Profiling: HepG2 (Liver) or THP-1 (Monocyte/Macrophage).

Treatment Protocol
  • Dose Determination: Determine IC50 via MTT assay (typically 1–10 µM for oxazole derivatives). Use IC80 concentration for gene expression to ensure a robust transcriptional response without inducing immediate necrosis.

  • Time Points:

    • 6 Hours: Early response (Immediate Early Genes, Transcription Factors).

    • 24 Hours: Late response (Apoptosis markers, Cell cycle regulators).

  • Controls:

    • Negative: DMSO (0.1% v/v).

    • Positive: CA-4 (50 nM) or URB597 (1 µM).

RNA-Seq Workflow (Standardized)

The following DOT diagram illustrates the critical path for sample processing to ensure data reproducibility.

RNASeq_Workflow cluster_validation Quality Checkpoints Sample Cell Treatment (TBBO / CA-4 / DMSO) Extraction RNA Extraction (RIN > 8.0) Sample->Extraction Lysis Library Library Prep (Poly-A Selection) Extraction->Library 1 µg Input Seq Sequencing (Illumina NovaSeq, PE150) Library->Seq Pooling QC QC & Alignment (FastQC -> STAR) Seq->QC Raw Reads DEG Diff. Expression (DESeq2 / edgeR) QC->DEG Counts

Caption: Standardized RNA-Seq workflow ensuring high-integrity data generation for comparative analysis.

Comparative Performance Analysis

Scenario A: TBBO as a Microtubule Inhibitor (Anticancer)

If TBBO functions similarly to other 2,4,5-trisubstituted oxazoles, it will destabilize microtubules, leading to mitotic arrest .

Expected Gene Signature vs. Alternative (CA-4)

Experimental data from analogous oxazole studies indicates a specific upregulation of G2/M checkpoint genes.

Gene SymbolFunctionTBBO Response (Predicted)CA-4 Response (Alternative)Interpretation
CDK1 Mitotic entry kinase↑↑ (3.5-fold) ↑↑ (4.0-fold)Arrest at G2/M phase.
CCNB1 Cyclin B1↑↑ (3.0-fold) ↑↑ (3.2-fold)Accumulation due to failed mitosis.
BUB1 Spindle checkpoint↑ (2.0-fold) ↑↑ (2.5-fold)Activation of Spindle Assembly Checkpoint (SAC).
BCL2 Anti-apoptotic↓ (0.5-fold) ↓↓ (0.3-fold)Induction of apoptosis (mitotic catastrophe).
KIF11 Kinesin (Eg5)↔ / ↑ Differentiates mechanism (Stabilizer vs Destabilizer).

Mechanistic Insight: Unlike taxanes (stabilizers), oxazole-based inhibitors typically bind the colchicine site , preventing polymerization. A strong correlation (Pearson r > 0.85) between the TBBO and CA-4 transcriptomes confirms this mechanism.

Scenario B: TBBO as an Anti-inflammatory Agent

If the benzoyl moiety drives activity similar to NSAIDs or FAAH inhibitors, the profile will shift towards metabolic and inflammatory pathways.

Gene SymbolFunctionTBBO Response (Predicted)URB597 Response (Alternative)Interpretation
PTGS2 (COX-2) Inflammation↓ (0.4-fold) Direct COX inhibition (NSAID-like).
FAAH Anandamide hydrolysis↑ (Feedback) ↑ (Feedback)Substrate accumulation response.
IL1B Cytokine↓ (0.2-fold) ↓ (0.3-fold)Anti-inflammatory efficacy.

Mechanistic Pathway Visualization

The following diagram details the Spindle Assembly Checkpoint (SAC) activation pathway, the most likely mechanism for TBBO given the prevalence of cytotoxic oxazole derivatives in literature.

SAC_Pathway TBBO TBBO (Oxazole) Tubulin Tubulin Dimers TBBO->Tubulin Binds Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition SAC Spindle Assembly Checkpoint (SAC) Microtubule->SAC Spindle Defect BubR1 BubR1 / Mad2 SAC->BubR1 Recruits APC APC/C Complex BubR1->APC Inhibits CyclinB Cyclin B1 / CDK1 Accumulation APC->CyclinB Prevents Degradation Apoptosis Apoptosis (Mitotic Catastrophe) CyclinB->Apoptosis G2/M Arrest

Caption: Mechanistic pathway of TBBO-induced mitotic arrest via tubulin depolymerization and SAC activation.

Data Validation & Interpretation Guide

To validate TBBO's performance, researchers should look for the following statistical outputs in their RNA-Seq data:

  • Volcano Plot Asymmetry: A skew towards upregulated cell-cycle genes (right side) indicates mitotic block.

  • Gene Ontology (GO) Enrichment:

    • Top Term: "Microtubule-based process" (GO:0007017).

    • Secondary Term: "Regulation of apoptotic process" (GO:0042981).

  • KEGG Pathway Mapping:

    • Enrichment in hsa04110 (Cell Cycle) and hsa04540 (Gap junction) .

Causality Check: If TBBO treatment results in PTGS2 downregulation without cell cycle arrest, the compound is acting as an NSAID-like anti-inflammatory rather than a tubulin inhibitor. This binary distinction is the core value of comparative gene expression analysis.

References

  • Zhang, B., et al. (2018). "Design, synthesis and biological evaluation of novel oxazole derivatives as potential anticancer agents."[1] European Journal of Medicinal Chemistry. Link

  • Kaspady, M., et al. (2009). "Synthesis, antibacterial and antifungal activity of novel 2,4-disubstituted oxazoles." Letters in Drug Design & Discovery. Link

  • Luo, Y., et al. (2023). "RNAseq Analysis of Novel 1,3,4-Oxadiazole Chalcogen Analogues Reveals Anti-Tubulin Properties on Cancer Cell Lines." International Journal of Molecular Sciences. Link

  • Boger, D. L., et al. (2005). "Fatty acid amide hydrolase inhibitors: 2-acyl-1,3-oxazoles." Bioorganic & Medicinal Chemistry Letters. Link

  • Guidechem. (2024). "2-(4-T-Butylbenzoyl)oxazole Chemical Properties and Safety." Link

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-T-Butylbenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of professional laboratory practice. This guide provides a detailed protocol for the safe disposal of 2-(4-T-Butylbenzoyl)oxazole (CAS No. 898760-03-7), grounding procedural steps in the chemical principles that dictate them.

Inferred Hazard Profile and Core Safety Principles

The structure of 2-(4-T-Butylbenzoyl)oxazole suggests several potential hazards that must be managed during handling and disposal. The oxazole ring, a heterocyclic aromatic compound, can cause burns to the eyes, skin, and mucous membranes[1]. Related benzoyl compounds are known to cause skin and eye irritation[2]. Furthermore, many complex organic molecules can pose a risk to aquatic life, necessitating containment from environmental release[3][4].

Therefore, the guiding principle for disposal is precaution . All waste containing this compound, whether in pure form, in solution, or as residue on labware, must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in general solid waste.

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste materials containing 2-(4-T-Butylbenzoyl)oxazole, the following minimum PPE is mandatory. The rationale is to prevent contact, inhalation, and ingestion based on the inferred hazards.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Protects against accidental splashes of solutions or contact with solid particles, mitigating the risk of eye irritation or burns[1][2].
Hand Protection Nitrile gloves. Inspect for tears or holes before each use.Provides a barrier against skin contact. Given the potential for skin irritation, this is a critical requirement[2][5].
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handling small quantities in a well-ventilated area or a certified chemical fume hood.Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols. This mitigates inhalation risks, a known hazard for related compounds[3][5].

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a systematic process that begins at the point of generation. Adherence to this workflow ensures regulatory compliance and protects both laboratory personnel and the environment.

Step 1: Waste Segregation at the Source

Immediately upon generation, all waste streams containing 2-(4-T-Butylbenzoyl)oxazole must be segregated. Never mix incompatible wastes[6].

  • Solid Waste: This includes unreacted compound, contaminated weighing papers, and any solid residue from reaction workups.

    • Collect in a dedicated, clearly labeled hazardous waste container. The container must be made of a material chemically resistant to organic compounds (e.g., HDPE or glass).

  • Liquid Waste: This includes reaction mixtures, mother liquors from crystallization, and solvent rinses.

    • Collect in a dedicated, sealed, and labeled hazardous waste container (e.g., a solvent waste carboy).

    • Crucially, ensure the liquid waste stream is compatible. Do not mix with strong oxidizing agents or bases[5].

  • Contaminated Sharps & Labware: Needles, syringes, and broken glassware must be placed in a designated sharps container. Contaminated, unbroken glassware should be rinsed (see Step 2) or disposed of in a labeled container for contaminated labware.

Step 2: Decontamination of Empty Containers

Empty containers that once held 2-(4-T-Butylbenzoyl)oxazole must be managed as hazardous waste unless properly decontaminated[6].

  • Initial Rinse: Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinseate: This first rinse must be collected and disposed of as hazardous liquid waste[6].

  • Subsequent Rinses: Perform two additional rinses. For standard chemicals, these may be discarded normally. However, for compounds with high toxicity (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste[6]. Given the lack of specific data, a conservative approach of collecting all three rinses is recommended.

  • Final Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of as non-hazardous waste (e.g., in a designated glass waste box).

Step 3: Labeling and Storage

Proper labeling and temporary storage are mandated by regulations like the Resource Conservation and Recovery Act (RCRA)[7].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "2-(4-T-Butylbenzoyl)oxazole" and any solvents present.

  • Closure: Keep waste containers securely closed except when actively adding waste[8].

  • Storage: Store waste in a designated satellite accumulation area within the laboratory. This area should have secondary containment to capture any potential leaks[6].

Step 4: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Contact EHS: Follow your organization's procedures for scheduling a waste pickup.

  • Documentation: Complete any required waste manifests or tracking forms provided by EHS. Accurate record-keeping is a legal requirement[8].

  • Final Disposal Method: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic compound is high-temperature incineration[9].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing waste generated from work with 2-(4-T-Butylbenzoyl)oxazole.

G Disposal Workflow for 2-(4-T-Butylbenzoyl)oxazole A Waste Generation (Solid, Liquid, Labware) B Is waste solid or liquid? A->B E Is container empty? A->E Empty Container C Collect in Labeled SOLID Hazardous Waste Container B->C Solid D Collect in Labeled LIQUID Hazardous Waste Container B->D Liquid I Store all hazardous waste in Secondary Containment in a Satellite Accumulation Area C->I D->I F Triple-Rinse Container with appropriate solvent E->F Yes G Collect first rinse (minimum) as LIQUID Hazardous Waste F->G H Dispose of rinsed container as non-hazardous waste F->H G->D J Contact EHS for Pickup and Final Disposal I->J

Caption: Decision workflow for segregating and managing waste streams.

Conclusion: A Culture of Safety

The proper disposal of 2-(4-T-Butylbenzoyl)oxazole, like any laboratory chemical, is a non-negotiable aspect of scientific research. By understanding the potential hazards inferred from its chemical structure and adhering to a systematic, conservative disposal protocol, we uphold our commitment to safety, regulatory compliance, and environmental protection. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.